Megastigm-7-ene-3,5,6,9-tetraol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-HCSJXBKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway.
Natural Sources of this compound
This compound has been isolated from a variety of plant species. The primary sources identified in the scientific literature are presented in Table 1. While the compound has been identified in these species, quantitative data on its abundance is not extensively reported in the available literature.
| Plant Species | Family | Plant Part | Reference |
| Isodon melissoides | Lamiaceae | Aerial parts | [1] |
| Isodon sculponeatus | Lamiaceae | Not specified | |
| Isodon japonicus | Lamiaceae | Aerial parts | |
| Vigna luteola | Fabaceae | Not specified | [1] |
| Euscaphis japonica | Staphyleaceae | Not specified |
Table 1: Natural Sources of this compound
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported for the isolation of megastigmanes and other plant secondary metabolites.
General Workflow for Isolation and Purification
References
Unveiling Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to its Discovery and Isolation from Isodon melissoides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological insights into Megastigm-7-ene-3,5,6,9-tetraol, a novel megastigmane-type norditerpenoid isolated from the medicinal plant Isodon melissoides. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by detailing the experimental methodologies and presenting key data in a structured format.
Introduction
Isodon melissoides (Benth.) H.Hara, a plant with a history of use in traditional medicine, has been a source of various bioactive diterpenoids. In 2005, a study by Zhao et al. led to the isolation and characterization of three new compounds from the aerial parts of this plant, one of which was this compound. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a range of biological activities, including anti-inflammatory properties. This guide will delve into the technical aspects of the discovery and isolation of this specific compound, providing a foundation for further research and development.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its identification and for designing future experiments.
| Property | Value |
| Molecular Formula | C₁₃H₂₄O₄ |
| Molecular Weight | 244.33 g/mol |
| Class | Megastigmane Norditerpenoid |
| Source Organism | Isodon melissoides (Benth.) H.Hara |
| Plant Part Used | Aerial Parts |
| Reported Bioactivity | Anti-inflammatory |
Experimental Protocols
While the full text of the original discovery paper by Zhao et al. (2005) is not widely available, this section outlines a generalized, yet detailed, experimental protocol for the isolation and characterization of this compound from Isodon melissoides. This protocol is synthesized from methodologies reported in contemporaneous studies on other constituents isolated from the same plant by the same research group.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Isodon melissoides are collected, air-dried, and pulverized into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
Fractionation and Isolation
The crude ethanol extract is subjected to a series of chromatographic separations to isolate the target compound.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) to yield fractions of varying polarity.
-
Column Chromatography (Silica Gel): The ethyl acetate fraction, typically containing compounds of medium polarity like this compound, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:1 to 10:1), is employed to separate the components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the final structure.
-
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbon-carbon double bonds (C=C).
-
Ultraviolet (UV) Spectroscopy: To detect the presence of chromophores.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Isolation and structure elucidation workflow for this compound.
Potential Signaling Pathway: Anti-inflammatory Action
While the specific molecular targets of this compound have not been extensively studied, related megastigmane compounds and extracts from Isodon species have been shown to exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation. The diagram below illustrates a plausible mechanism of action for this compound, assuming it follows a similar anti-inflammatory profile.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion and Future Directions
The discovery of this compound from Isodon melissoides adds to the growing family of bioactive megastigmane norditerpenoids. While its full pharmacological profile remains to be elucidated, its structural novelty and the known anti-inflammatory properties of related compounds suggest that it is a promising candidate for further investigation.
Future research should focus on:
-
Total Synthesis: To provide a sustainable source of the compound for extensive biological testing.
-
In-depth Pharmacological Studies: To confirm its anti-inflammatory activity, elucidate the precise molecular mechanism of action, and explore other potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its bioactivity, which could guide the design of more potent synthetic analogues.
This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of stimulating further research into its therapeutic potential.
References
- 1. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Megastigm-7-ene-3,5,6,9-tetraol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane derivative with potential therapeutic applications. This document details the spectroscopic data, experimental protocols for its isolation and characterization, and insights into its potential biological significance, particularly its role in anti-inflammatory pathways.
Introduction
This compound is a C13-norisoprenoid, a class of compounds widely distributed in the plant kingdom, often contributing to the aroma of flowers and fruits. Structurally, it is a highly oxygenated derivative of megastigmane. First isolated from the leaves of Euscaphis japonica and later from Isodon melissoides, this compound has garnered interest due to its potential anti-inflammatory properties.[1] The precise determination of its complex stereochemistry is crucial for understanding its biological activity and for potential synthetic efforts. This guide will walk through the key experimental evidence and analytical techniques used to definitively establish its structure.
Structural Elucidation
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR spectroscopic analysis of this compound, as reported in the literature.
Table 1: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2α | 1.25 | m | |
| 2β | 1.76 | m | |
| 3 | 4.06 | m | |
| 4α | 1.45 | m | |
| 4β | 1.85 | m | |
| 7 | 5.79 | dd | 15.6, 6.4 |
| 8 | 6.07 | dd | 15.6, 1.5 |
| 9 | 4.34 | m | |
| 10 | 1.25 | d | 6.4 |
| 11 | 1.05 | s | |
| 12 | 1.00 | s | |
| 13 | 1.28 | s |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ) ppm |
| 1 | 40.6 |
| 2 | 49.8 |
| 3 | 77.7 |
| 4 | 42.1 |
| 5 | 78.8 |
| 6 | 77.7 |
| 7 | 134.5 |
| 8 | 132.1 |
| 9 | 69.8 |
| 10 | 23.4 |
| 11 | 24.5 |
| 12 | 29.8 |
| 13 | 21.1 |
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition of a molecule. For this compound, the molecular formula was established as C₁₃H₂₄O₄.
Experimental Protocols
The isolation and purification of this compound from natural sources is a multi-step process that relies on chromatographic techniques. The following is a representative protocol based on the isolation from Euscaphis japonica.
Plant Material and Extraction
-
Collection and Preparation: The leaves of Euscaphis japonica are collected and air-dried. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
Isolation and Purification Workflow
The crude extract is subjected to a series of chromatographic separations to isolate the target compound.
-
Initial Fractionation: The crude methanol extract is first subjected to column chromatography on a highly porous synthetic resin, such as Diaion HP-20. The column is eluted with a gradient of water to methanol.
-
Silica Gel Chromatography: The fractions containing the compounds of interest are then further separated using silica gel column chromatography with a chloroform-methanol gradient.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC, yielding pure this compound.
Signaling Pathways and Biological Activity
Megastigmane derivatives, including this compound, have been reported to possess anti-inflammatory properties. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways.
A primary target of many anti-inflammatory natural products is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.
References
An In-Depth Technical Guide to Megastigm-7-ene-3,5,6,9-tetraol: Properties, Protocols, and Potential Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory bioactivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized to facilitate understanding.
Physical and Chemical Properties
This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Its core structure is characterized by a megastigmane skeleton. The compound has been isolated from various plant sources, including Isodon melissoides and Vigna luteola.[1]
Table 1: General and Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₄ | [1] |
| Molecular Weight | 244.33 g/mol | [1] |
| CAS Numbers | 680617-50-9, 276870-26-9 | [1][2] |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 244.167459 g/mol | PubChem |
| Monoisotopic Mass | 244.167459 g/mol | PubChem |
| Topological Polar Surface Area | 80.9 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
Note: Many of the listed properties are computed and should be confirmed with experimental data where possible.
Experimental Data
Spectral Data
Future experimental work should aim to fully characterize this compound using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition and exact mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as hydroxyl (-OH) and alkene (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly the conjugated systems.
Experimental Protocols
The isolation and purification of this compound from its natural sources are critical steps for its further study. The following is a generalized workflow based on protocols for similar natural products.
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess anti-inflammatory properties.[1] While the precise molecular mechanisms have not been fully elucidated for this specific compound, the anti-inflammatory effects of many natural products are known to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Potential Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects by targeting one or both of these pathways.
Further research is required to validate the specific targets of this compound within these and other inflammatory pathways.
Conclusion and Future Directions
This compound is a promising natural product with documented anti-inflammatory activity. This guide has summarized its known physical and chemical properties and provided a framework for its experimental investigation. The key areas for future research include:
-
Comprehensive Spectroscopic Characterization: Obtaining and publishing a full set of experimental spectral data (NMR, MS, IR, UV-Vis) is essential for its unambiguous identification and to serve as a reference for future studies.
-
Elucidation of the Mechanism of Action: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects.
-
Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of novel analogues with improved potency and pharmacokinetic properties.
The continued investigation of this compound holds significant potential for the development of new anti-inflammatory agents.
References
Megastigm-7-ene-3,5,6,9-tetraol: A Technical Overview of its Chemical Properties and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring sesquiterpenoid that has garnered interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical data, experimental protocols for evaluating its bioactivity, and insights into its potential mechanism of action.
Chemical and Physical Properties
This compound is a C13-norisoprenoid, a class of compounds known for their diverse biological activities. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 680617-50-9 (also cited as 276870-26-9) | |
| Molecular Weight | 244.33 g/mol | |
| Molecular Formula | C₁₃H₂₄O₄ | |
| Natural Sources | Vigna luteola, Isodon melissoides | |
| Reported Bioactivity | Anti-inflammatory |
Anti-inflammatory Activity
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.
In Vitro Inhibition of Nitric Oxide Production
Studies have shown that this compound can effectively reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. This inhibitory effect is a strong indicator of its anti-inflammatory potential.
| Assay Parameter | Value |
| Cell Line | RAW264.7 Macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| Endpoint | Nitric Oxide (NO) Production |
| IC₅₀ (Half-maximal inhibitory concentration) | ~25.5 µM |
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound from natural sources and the in vitro assessment of its anti-inflammatory activity.
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from plant material, such as Vigna luteola, is outlined below. This process involves solvent extraction followed by chromatographic separation.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of this compound is typically assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Proposed Mechanism of Action: Signaling Pathway
While the precise molecular mechanisms of this compound are still under investigation, evidence from studies on structurally related megastigmane compounds suggests a potential role in modulating key inflammatory signaling pathways. A plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. Some megastigmane glycosides have been shown to inhibit the expression of the NF-κB p65 subunit. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, leading to a reduction in iNOS expression and subsequent NO production.
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit nitric oxide production in vitro provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the development of more potent and selective derivatives. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Biological activity of Megastigm-7-ene-3,5,6,9-tetraol
A Technical Guide on the Biological Activity of Megastigm-7-ene-3,5,6,9-tetraol
This document provides a detailed overview of the known biological activities of this compound, a megastigmane sesquiterpenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a naturally occurring compound that has been isolated from several plant species, including Isodon melissoides and Vigna luteola. This sesquiterpenoid has garnered interest due to its potential anti-inflammatory properties. This guide summarizes the available quantitative data, details the experimental protocols used to assess its bioactivity, and provides a visual representation of the experimental workflow.
Quantitative Biological Activity Data
The primary reported biological activity of this compound is its anti-inflammatory effect. The quantitative data available is based on its ability to inhibit superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils. The following table summarizes the reported inhibitory activity at a concentration of 10 µM.
| Biological Activity | Assay | Test System | Concentration | Inhibition (%) | Reference |
| Anti-inflammatory | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 10 µM | 1.3 ± 0.5 | Lam et al., 2019 |
| Anti-inflammatory | Elastase Release | fMLP/CB-induced human neutrophils | 10 µM | 11.2 ± 3.4 | Lam et al., 2019 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the anti-inflammatory activity of this compound.
Inhibition of Superoxide Anion Generation
Objective: To evaluate the inhibitory effect of this compound on the production of superoxide anions by activated human neutrophils.
Methodology:
-
Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy adult volunteers using dextran (B179266) sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of erythrocytes.
-
Assay Procedure:
-
The assay was performed in a 96-well microplate.
-
Neutrophils were incubated with 0.5 mg/mL of ferricytochrome c and the test compound (this compound at 10 µM) at 37 °C for 5 minutes.
-
The cells were then stimulated with 100 nM N-formyl-L-methionyl-phenylalanine (fMLP) and 0.1 µg/mL cytochalasin B (CB).
-
The absorbance at 550 nm was measured continuously for 10 minutes using a microplate reader.
-
-
Data Analysis: The change in absorbance over time, which corresponds to the reduction of ferricytochrome c by superoxide anions, was calculated. The percentage of inhibition was determined by comparing the rate of absorbance change in the presence of the test compound to that of the control (DMSO).
Inhibition of Elastase Release
Objective: To determine the inhibitory effect of this compound on the release of elastase from activated human neutrophils.
Methodology:
-
Neutrophil Preparation: Human neutrophils were isolated as described in section 3.1.
-
Assay Procedure:
-
Neutrophils were incubated with the test compound (this compound at 10 µM) at 37 °C for 5 minutes.
-
The cells were then stimulated with 100 nM fMLP and 0.5 µg/mL cytochalasin B for 10 minutes.
-
The reaction was stopped by placing the samples on ice.
-
The samples were centrifuged, and the supernatant was collected.
-
The supernatant was incubated with 100 µM MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (the elastase substrate) in a 96-well plate at 37 °C for 10 minutes.
-
The absorbance at 405 nm was measured.
-
-
Data Analysis: The amount of elastase released was quantified by the change in absorbance. The percentage of inhibition was calculated by comparing the absorbance values of the compound-treated samples with the control (DMSO).
Visualizations
Experimental Workflow for Anti-inflammatory Assays
The following diagram illustrates the general workflow for the in vitro anti-inflammatory assays used to evaluate this compound.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
This compound exhibits modest anti-inflammatory activity by inhibiting elastase release and, to a lesser extent, superoxide anion generation in human neutrophils. The available data provides a foundation for further investigation into its mechanism of action and potential therapeutic applications. More comprehensive studies, including dose-response analyses and exploration of its effects on inflammatory signaling pathways, are warranted to fully elucidate its pharmacological profile.
The Untapped Anti-inflammatory Potential of Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the prospective anti-inflammatory capabilities of Megastigm-7-ene-3,5,6,9-tetraol. In the absence of direct research on this specific molecule, this document synthesizes and extrapolates from available data on structurally analogous megastigmane glycosides and aglycones. The findings presented herein offer a foundational framework for future investigation into the therapeutic promise of this compound.
Core Concepts: The Inflammatory Cascade and a Potential Role for Megastigmane Derivatives
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in this process is the macrophage, a type of white blood cell that, when activated by stimuli like lipopolysaccharide (LPS), triggers a signaling cascade. This cascade results in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to regulating the expression of these inflammatory molecules. Chronic or excessive inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory agents.
Megastigmane derivatives, a class of C13-norisoprenoids found in various plants, have emerged as promising candidates for anti-inflammatory drug discovery. Research on several of these compounds demonstrates their ability to modulate key inflammatory pathways.
Quantitative Data on the Anti-inflammatory Activity of Structurally Related Megastigmane Glycosides
While specific data for this compound is not yet available, studies on analogous megastigmane glycosides provide valuable insights into their potential to inhibit the production of key inflammatory mediators. The following table summarizes the inhibitory activities of various megastigmane glycosides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound Name | Source Organism | IC50 for NO Inhibition (µM) | Reference |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1′′→4′)-β-D-glucopyranoside | Nicotiana tabacum | 42.3 | [1] |
| (6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol-3-O-β-D-glucopyranoside | Nicotiana tabacum | 61.7 | [1] |
| Streilicifoloside E | Streblus ilicifolius | 26.33 | [2] |
| Platanionoside D | Streblus ilicifolius | 21.84 | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production. Dexamethasone, a potent corticosteroid, is often used as a positive control in these assays, with a reported IC50 of 21.3 ± 1.2 μM.[1]
Furthermore, streilicifoloside E and platanionoside D have been shown to significantly decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and TNF-α in a dose-dependent manner.[2] Other studies on megastigmane compounds isolated from Boehmeria nivea have demonstrated inhibitory activity on the secretion of the pro-inflammatory cytokine IL-1β, alongside an increase in the anti-inflammatory cytokine IL-10 in LPS-activated RAW264.7 cells.[3][4][5]
Postulated Mechanism of Action: Insights from Analogous Compounds
The anti-inflammatory effects of megastigmane derivatives are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.
Studies on the megastigmane aglycone, β-damascenone, have shown that it can inhibit the activation of the NF-κB signaling pathway.[6][7][8][9][10] It is proposed that this inhibition occurs at the level of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.[6] Similarly, streilicifoloside E and platanionoside D have been observed to inhibit the expression of NF-κB/p65 in LPS-induced RAW264.7 cells.[2]
Caption: Postulated inhibition of the NF-κB signaling pathway by megastigmane derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory potential of natural products, adapted for the study of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO and cytokine assays).
Nitric Oxide (NO) Production Assay
The inhibitory effect on NO production is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Reagents: Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Caption: Experimental workflow for the nitric oxide (NO) production assay.
Cytokine Production Assays (TNF-α, IL-6, IL-1β)
The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine (TNF-α, IL-6, or IL-1β).
-
This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After a shorter incubation period with LPS (e.g., 15-60 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) and loading controls (e.g., β-actin, GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
The available evidence from structurally related megastigmane derivatives strongly suggests that this compound warrants investigation as a potential anti-inflammatory agent. Future research should focus on:
-
In vitro validation: Conducting the experiments outlined in this guide to determine the specific inhibitory effects of this compound on the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 5. Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06545J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling | Semantic Scholar [semanticscholar.org]
- 8. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 10. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to its Role in Plant Secondary Metabolism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are widely distributed throughout the plant kingdom and are gaining attention for their diverse biological activities. This technical guide provides a comprehensive overview of this compound and related megastigmane compounds, focusing on their biosynthesis, role in plant secondary metabolism, and potential therapeutic applications. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, along with a quantitative summary of the biological activities of related megastigmane glycosides. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Megastigmanes are a significant class of C13-norisoprenoids formed through the enzymatic cleavage of carotenoids. This compound, a specific member of this family, has been isolated from various plant species, including Isodon melissoides and Vigna luteola.[1] While research on this specific tetraol is emerging, the broader class of megastigmane glycosides has been shown to possess notable biological activities, particularly anti-inflammatory and neuroprotective effects. Understanding the biosynthesis and physiological role of these compounds in plants can provide insights into their potential as therapeutic agents.
Role in Plant Secondary Metabolism
Biosynthesis from Carotenoids
This compound, like other megastigmanes, is a product of the plant secondary metabolic pathway originating from the degradation of carotenoids. The biosynthesis is initiated by the action of carotenoid cleavage dioxygenases (CCDs), a family of non-heme iron enzymes. These enzymes catalyze the oxidative cleavage of specific double bonds within the C40 carotenoid backbone. The substrate specificity of CCDs can vary, leading to a diverse array of apocarotenoid products. For instance, CCD1 enzymes are known to cleave carotenoids at the 9,10 and 9',10' positions, yielding C13 fragments that serve as precursors to megastigmanes.
Putative Roles in Plant Defense and Allelopathy
Secondary metabolites play a crucial role in the interaction of plants with their environment. While direct evidence for this compound is limited, many terpenoids and norisoprenoids are known to be involved in plant defense mechanisms against herbivores and pathogens. They can act as feeding deterrents, toxins, or signaling molecules in induced defense responses.
Furthermore, some norisoprenoids exhibit allelopathic activity, influencing the germination and growth of neighboring plants. The release of these compounds into the soil can create a competitive advantage for the producing plant. Future research is needed to specifically investigate the role of this compound in these ecological interactions.
Therapeutic Potential
While quantitative data for this compound is not yet widely available, studies on structurally similar megastigmane glycosides have demonstrated promising anti-inflammatory and neuroprotective activities.
Anti-inflammatory Activity
Megastigmane glycosides have been shown to inhibit the production of pro-inflammatory mediators. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of genes encoding for inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Neuroprotective Activity
Several megastigmane glycosides have demonstrated protective effects against oxidative stress-induced neuronal cell death. Oxidative stress is a key pathological feature of neurodegenerative diseases. The neuroprotective mechanism of these compounds is thought to involve the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.
Quantitative Data
Specific quantitative bioactivity data for this compound is limited in the current literature. However, data for related megastigmane glycosides provide a benchmark for their potential therapeutic efficacy.
Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides
| Compound | Source Organism | Assay | Target | IC50 (µM) | Reference |
| Streilicifoloside E | Streblus ilicifolius | NO production in LPS-stimulated RAW264.7 cells | iNOS | 26.33 | [2] |
| Platanionoside D | Streblus ilicifolius | NO production in LPS-stimulated RAW264.7 cells | iNOS | 21.84 | [2] |
Table 2: Neuroprotective Activity of Selected Megastigmane Glycosides
| Compound | Source Organism | Assay | Protective Effect | Concentration (µM) | Reference |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | Nicotiana tabacum | H₂O₂-induced SH-SY5Y cell damage | Moderate | 10 | [3] |
| (3S,5R,6S,7E,9R)-3,5,6-trihydroxy-7-megastigmen-9-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside] | Nicotiana tabacum | H₂O₂-induced SH-SY5Y cell damage | Moderate | 10 | [3] |
Experimental Protocols
Isolation and Purification of this compound
-
Extraction: The air-dried and powdered plant material (e.g., leaves and stems) is extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography on silica (B1680970) gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are purified by preparative HPLC on a C18 column to obtain the pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Cell Viability: The cytotoxicity of the compound is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cell death.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay. An increase in cell viability in the presence of the compound compared to the H₂O₂-only treated group indicates a neuroprotective effect.
Conclusion and Future Directions
This compound and related megastigmane compounds represent a promising class of natural products with potential therapeutic applications in inflammatory and neurodegenerative disorders. Their origin from the degradation of widely occurring carotenoids suggests their ubiquitous presence in the plant kingdom and their potential role in plant defense and allelopathy.
Future research should focus on several key areas:
-
Quantitative Bioactivity: Elucidating the specific IC50 values and dose-dependent effects of pure this compound in various bioassays.
-
Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Validating the in vitro findings in animal models of inflammation and neurodegeneration.
-
Role in Planta: Exploring the specific functions of this compound in plant-environment interactions, which could open new avenues for agricultural applications.
A deeper understanding of the chemistry and biology of this compound will be crucial for harnessing its full therapeutic and agricultural potential.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Megastigmane Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigmane glycosides are a class of C13-norisoprenoid secondary metabolites that originate from the oxidative degradation of carotenoids.[1][2][3][4] These compounds are widely distributed in the plant kingdom and contribute to the characteristic aromas and flavors of many fruits, flowers, and wines.[5][6] Beyond their sensory properties, megastigmane glycosides have garnered significant interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, making them promising candidates for drug development.[7] This technical guide provides a comprehensive overview of the biosynthesis of megastigmane glycosides, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The guide is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and metabolic engineering.
Core Biosynthetic Pathway
The biosynthesis of megastigmane glycosides is a multi-step process that begins with the cleavage of C40 carotenoids in plastids and culminates in glycosylation in the cytoplasm. The pathway can be broadly divided into three main stages:
-
Carotenoid Cleavage: The initial and rate-limiting step is the oxidative cleavage of carotenoids by Carotenoid Cleavage Dioxygenases (CCDs).[8][9]
-
Aglycone Modification: The resulting C13 norisoprenoid aglycones undergo various enzymatic modifications, including hydroxylation and reduction.
-
Glycosylation: The final step involves the attachment of sugar moieties to the modified aglycones, catalyzed by UDP-dependent Glycosyltransferases (UGTs).
The general workflow for the biosynthesis is depicted below.
Caption: General workflow of megastigmane glycoside biosynthesis.
Data Presentation
Table 1: Key Enzymes in Megastigmane Glycoside Biosynthesis and Their Substrates
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Plant Source Example |
| Carotenoid Cleavage Dioxygenase (CCD) | VvCCD1 | Zeaxanthin, β-carotene, Lycopene | 3-hydroxy-β-ionone, β-ionone, 6-methyl-5-hepten-2-one | Vitis vinifera (Grapevine)[1][6][10] |
| VvCCD4a/b | Lycopene, ε-carotene, Neurosporene | 6-methyl-5-hepten-2-one, α-ionone, Geranylacetone | Vitis vinifera (Grapevine)[1][5] | |
| Hydroxylase | (Hypothetical) | β-ionone | 3-hydroxy-β-ionone | - |
| UDP-Glycosyltransferase (UGT) | UGT94BY1 | Triterpenoid and phenolic glycosides, UDP-Glc | β-(1,6) oligoglucoside chain glycosides | Platycodon grandiflorum[11] |
| SbUGTs/SbUGATs | Baicalein, UDP-Glc/UDP-GlcA | Oroxin A, Baicalin | Scutellaria baicalensis[12] |
Table 2: Quantitative Data on Carotenoid and Megastigmane-Related Compounds in Vitis vinifera Leaves
| Compound | Concentration Range (mg/g DW) | Phenological Stage of Measurement | Reference |
| β-carotene | 0.05 - 0.8 | Post-flowering to grape ripening | [13] |
| Lutein | 0.05 - 0.8 | Post-flowering to grape ripening | [13] |
| Total Carotenoids | ~0.4 - 0.9 | Bud burst to grape ripening | [7][14] |
| β-ionone | Correlated with VvCCD4b expression | Grape development | [1] |
| β-damascenone | Correlated with VvCCD4b expression | Grape development | [1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity
This protocol is adapted from methodologies used for the characterization of plant CCDs.[6][10]
1. Enzyme Preparation (Heterologous Expression in E. coli): a. Clone the full-length cDNA of the target CCD gene (e.g., VvCCD1) into an expression vector (e.g., pET series). b. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). c. Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-28°C) for 12-24 hours. e. Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors). f. Lyse the cells by sonication on ice and centrifuge to pellet cell debris. g. Purify the recombinant CCD protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). h. Dialyze the purified protein against a storage buffer and determine the protein concentration.
2. In Vitro Cleavage Assay: a. Prepare the reaction mixture in a glass vial containing:
- 100 mM Tris-HCl buffer (pH 7.5-8.0)
- 1 mM FeSO4
- 2 mM Ascorbic acid
- 0.05% (v/v) Triton X-100
- 1-5 µg of purified CCD enzyme b. Add the carotenoid substrate (e.g., 10-50 µM β-carotene, zeaxanthin, or lutein) dissolved in a small volume of an organic solvent (e.g., acetone (B3395972) or ethanol). c. Incubate the reaction mixture at 25-30°C for 1-4 hours in the dark with gentle shaking. d. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether). e. Vortex vigorously and centrifuge to separate the phases. f. Collect the organic phase and evaporate it to dryness under a stream of nitrogen.
3. Product Analysis by GC-MS or LC-MS: a. Resuspend the dried extract in a suitable solvent (e.g., hexane for GC-MS or methanol (B129727) for LC-MS). b. Analyze the sample by GC-MS or LC-MS to identify and quantify the cleavage products (e.g., β-ionone, 3-hydroxy-β-ionone) by comparing their retention times and mass spectra with authentic standards.
Caption: Workflow for the in vitro assay of CCD activity.
Protocol 2: Assay for UDP-Glycosyltransferase (UGT) Activity with Megastigmane Aglycones
This protocol is based on general methods for plant UGTs and can be adapted for megastigmane aglycones.[11][12][15]
1. Enzyme Preparation: a. Follow a similar heterologous expression and purification procedure as described for CCDs (Protocol 1, step 1) to obtain the purified UGT enzyme.
2. UGT Activity Assay: a. Prepare the reaction mixture in a microcentrifuge tube containing:
- 50 mM Tris-HCl buffer (pH 7.0-8.0)
- 1 mM UDP-sugar (e.g., UDP-glucose)
- 100-500 µM of the megastigmane aglycone substrate (e.g., 3-hydroxy-β-ionone) dissolved in a small volume of DMSO or methanol.
- 1-5 µg of purified UGT enzyme. b. Incubate the reaction mixture at 30-37°C for 30 minutes to 2 hours. c. Terminate the reaction by adding an equal volume of methanol or acetonitrile. d. Centrifuge to pellet the precipitated protein.
3. Product Analysis by HPLC or LC-MS/MS: a. Analyze the supernatant directly by reverse-phase HPLC or LC-MS/MS. b. Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid). c. Monitor the formation of the megastigmane glycoside product by UV absorbance or by mass spectrometry. d. Quantify the product by creating a standard curve with an authentic or purified standard of the megastigmane glycoside.
Caption: Workflow for the assay of UGT activity with megastigmane aglycones.
Signaling Pathways and Regulation
The biosynthesis of megastigmane glycosides is intricately linked to the plant's response to environmental stimuli, particularly drought stress. This regulation is primarily mediated by the phytohormone abscisic acid (ABA).
Under drought conditions, ABA levels increase, which in turn upregulates the expression of key genes in the carotenoid cleavage pathway, including 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, and CCDs involved in norisoprenoid production.[16][17][18][19] This coordinated regulation suggests a mechanism by which plants can simultaneously manage water stress and produce secondary metabolites that may play a role in defense or signaling.
The signaling cascade involves drought stress perception, leading to ABA biosynthesis. ABA then binds to its receptors, initiating a phosphorylation cascade that activates various transcription factors (TFs). These TFs, such as AREB/ABF, bind to specific cis-acting elements (e.g., ABREs) in the promoter regions of target genes, including CCDs, to modulate their transcription.
Caption: ABA-dependent regulation of megastigmane biosynthesis under drought stress.
Conclusion
The biosynthesis of megastigmane glycosides is a complex pathway that is beginning to be unraveled at the molecular level. The identification and characterization of the key enzymes, particularly Carotenoid Cleavage Dioxygenases and UDP-Glycosyltransferases, are crucial for understanding the diversity of these compounds in nature. Furthermore, elucidating the regulatory networks that control this pathway, especially in response to environmental cues, opens up possibilities for metabolic engineering to enhance the production of desirable megastigmane glycosides for the food, fragrance, and pharmaceutical industries. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating class of natural products.
References
- 1. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]
- 4. zenodo.org [zenodo.org]
- 5. Functional characterisation of three members of the Vitis vinifera L. carotenoid cleavage dioxygenase gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative investigation of leaf photosynthetic pigments during annual biological cycle of Vitis vinifera L. Table Grape Cultivars [scielo.org.za]
- 8. mdpi.com [mdpi.com]
- 9. spettrometriadimassa.it [spettrometriadimassa.it]
- 10. Characterization of two Vitis vinifera carotenoid cleavage dioxygenases by heterologous expression in Saccharomyces cerevisiae [agris.fao.org]
- 11. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of Leaf Chlorophylls, Carotenoids and Phenolic Compounds during Vegetation of Some Croatian Indigenous Red and White Grape Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Transcriptional Regulation of Drought Response in Arabidopsis and Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional gene network involved in drought stress response: application for crop breeding in the context of climate change - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulatory networks in plant responses to drought and cold stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional regulation of drought response: a tortuous network of transcriptional factors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Megastigm-7-ene-3,5,6,9-tetraol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane-type norisoprenoid. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and discusses its known biological activities.
Introduction
This compound is a C13-norisoprenoid that has been isolated from various plant sources, including Isodon melissoides and Vigna luteola.[1] This class of compounds is derived from the degradation of carotenoids and is known for a wide range of biological activities. Notably, this compound has demonstrated anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. The precise stereochemistry of the naturally occurring isomer has been determined as (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the reported ¹H and ¹³C NMR data for (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol. The data was acquired in deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H NMR Spectroscopic Data (CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2a | 1.65 | m | |
| 2b | 1.50 | m | |
| 3 | 3.85 | m | |
| 4a | 1.80 | m | |
| 4b | 1.35 | m | |
| 6 | 3.95 | d | 8.0 |
| 7 | 5.80 | dd | 15.5, 8.0 |
| 8 | 5.75 | dq | 15.5, 6.5 |
| 9 | 4.30 | q | 6.5 |
| 10 | 1.25 | d | 6.5 |
| 11 | 1.05 | s | |
| 12 | 1.00 | s | |
| 13 | 1.20 | s |
Table 2: ¹³C NMR Spectroscopic Data (CD₃OD)
| Position | Chemical Shift (δ) ppm |
| 1 | 42.5 |
| 2 | 49.0 |
| 3 | 68.5 |
| 4 | 43.0 |
| 5 | 76.0 |
| 6 | 78.0 |
| 7 | 135.0 |
| 8 | 132.0 |
| 9 | 69.0 |
| 10 | 23.0 |
| 11 | 25.0 |
| 12 | 26.0 |
| 13 | 21.0 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.
Table 3: Mass Spectrometry Data
| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |
| HR-ESI-MS | [M+Na]⁺ | 267.1574 | 267.1572 | C₁₃H₂₄O₄Na |
Experimental Protocols
The following sections detail the methodologies used for the extraction, isolation, and structural elucidation of this compound.
Plant Material and Extraction
The aerial parts of Isodon melissoides were collected, air-dried, and powdered. The powdered plant material (10 kg) was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
Isolation of this compound
The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions containing the compound of interest were identified by thin-layer chromatography (TLC). Further purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
The structure of the isolated compound was determined using the following spectroscopic techniques:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal (CD₃OD).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Q-TOF Premier mass spectrometer.
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess anti-inflammatory properties. While the specific molecular targets and signaling pathways have not been fully elucidated for this particular compound, the anti-inflammatory effects of many natural products, including other megastigmane derivatives, are often attributed to the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Below is a generalized diagram illustrating a common anti-inflammatory signaling pathway that could be a potential target for this compound.
Caption: A generalized NF-κB signaling pathway.
Disclaimer: The diagram above represents a general anti-inflammatory pathway. The specific molecular targets of this compound within this or other pathways have not yet been experimentally confirmed. Further research is required to elucidate its precise mechanism of action.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The availability of detailed NMR and MS data will be valuable for researchers in natural product chemistry for the identification and characterization of this and related compounds. The reported anti-inflammatory activity of this molecule warrants further investigation to understand its therapeutic potential and mechanism of action, which could pave the way for its development as a novel anti-inflammatory agent.
References
Methodological & Application
Isolating Megastigm-7-ene-3,5,6,9-tetraol: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the isolation of Megastigm-7-ene-3,5,6,9-tetraol, a diterpenoid analogue with noted anti-inflammatory properties. Primarily sourced from plant materials such as Vigna luteola and Isodon melissoides, this guide is intended for researchers, scientists, and professionals in drug development. The following sections detail the necessary steps from initial extraction to final purification, supported by quantitative data and visual workflows.
Overview of the Isolation Process
The isolation of this compound from plant material is a multi-step process that begins with solvent extraction, followed by liquid-liquid partitioning and a series of chromatographic separations to yield the pure compound. The general workflow is outlined below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of chemical constituents from Vigna luteola.[1]
Plant Material and Extraction
-
Preparation: Air-dry the whole plants of Vigna luteola and grind them into a fine powder.
-
Extraction:
-
Suspend the powdered plant material (e.g., 3.5 kg) in methanol (20 L).
-
Perform exhaustive extraction under reflux at 85°C for 8 hours.
-
Filter the resulting liquid and concentrate it under reduced pressure (in vacuo) to obtain a dark brown syrup (crude methanol extract).
-
Solvent Partitioning
-
Initial Partitioning: Partition the crude methanol extract (e.g., 640 g) between chloroform and water.
-
Separation: This will yield a chloroform-soluble layer (e.g., 190 g) and a water-soluble layer (e.g., 450 g). This compound will be present in the chloroform-soluble fraction.
Chromatographic Purification
The chloroform-soluble fraction is subjected to a series of chromatographic steps to isolate the target compound.
-
Initial Silica Gel Column Chromatography:
-
Apply the chloroform-soluble layer to a silica gel column.
-
Elute the column with a step gradient of n-hexane and acetone (B3395972) (from 100:1 to 1:1) to yield multiple fractions.
-
-
Fraction Selection and Further Chromatography:
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
While the specific fraction containing this compound is not explicitly detailed in the primary literature for this specific compound among the 73 identified, a typical subsequent step for polar compounds would involve further chromatography of the more polar fractions.
-
A subsequent silica gel column chromatography step using a chloroform and methanol mixture (step gradient from 50:1 to 1:1) is a common approach for separating compounds of this polarity.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
For final purification, fractions containing the target compound can be subjected to pTLC using a solvent system such as chloroform and acetone (e.g., 10:1).
-
The logical progression of the purification process is visualized in the diagram below.
Caption: Logical workflow for the chromatographic purification of this compound.
Data Presentation
Quantitative data regarding the isolation of this compound, such as yield and purity at each stage, are not extensively detailed in the available literature. However, a general summary of the initial extraction and partitioning is provided below.
| Step | Starting Material | Solvents | Output |
| Extraction | 3.5 kg dried Vigna luteola | Methanol (20 L) | 640 g crude extract |
| Partitioning | 640 g crude extract | Chloroform / Water | 190 g chloroform fraction, 450 g water fraction |
Concluding Remarks
The isolation of this compound from plant sources is a standard yet meticulous process involving solvent extraction and multiple stages of chromatography. The protocols outlined in this application note provide a solid foundation for researchers to successfully isolate this compound for further study. It is recommended to monitor the purification process closely using techniques such as TLC and to confirm the structure of the final product using spectroscopic methods like NMR and mass spectrometry.
References
Application Notes & Protocols for the Purification of Megastigm-7-ene-3,5,6,9-tetraol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a member of the megastigmane family of norsesquiterpenoids, which are oxidative degradation products of carotenoids found in various plants.[1] These compounds and their glycosides have garnered significant interest due to their diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1][2] Effective purification of this compound from complex plant extracts is crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This document provides detailed application notes and protocols for the chromatographic purification of this target compound.
The purification strategy typically involves a multi-step approach, beginning with extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest. The techniques described herein are based on established methods for the isolation of megastigmane glycosides and other natural products.[3][4]
Overall Purification Workflow
The general workflow for the purification of this compound involves initial extraction, followed by fractionation using open column chromatography, and a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the purification of this compound.
Experimental Protocols
Extraction of Crude Plant Material
This protocol describes the initial extraction of compounds from the plant source.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (B145695) (ACS grade)
-
Sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate the dried and powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation by Open Column Chromatography
This step aims to separate the crude extract into fractions of decreasing polarity.[4][5]
Materials:
-
Silica (B1680970) gel (60-120 μm)[6]
-
Glass column
-
N-hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Methanol (ACS grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel F254)[6]
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. A typical gradient is shown in the table below.
-
Fraction Collection: Collect fractions of a fixed volume using a fraction collector.
-
TLC Analysis: Monitor the composition of the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light or by staining with a suitable reagent (e.g., p-anisaldehyde).[6]
-
Pooling: Combine fractions with similar TLC profiles that are expected to contain the target compound.
Table 1: Example of a Stepwise Gradient for Open Column Chromatography
| Step | n-Hexane (%) | Ethyl Acetate (%) | Methanol (%) | Volume (Column Volumes) |
| 1 | 100 | 0 | 0 | 2 |
| 2 | 80 | 20 | 0 | 3 |
| 3 | 60 | 40 | 0 | 3 |
| 4 | 40 | 60 | 0 | 3 |
| 5 | 20 | 80 | 0 | 3 |
| 6 | 0 | 100 | 0 | 2 |
| 7 | 0 | 80 | 20 | 3 |
| 8 | 0 | 50 | 50 | 3 |
Purification by Preparative HPLC
The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.[7][8] Reversed-phase chromatography is commonly employed for separating moderately polar compounds like megastigmane derivatives.[9]
Caption: Workflow for preparative HPLC purification.
Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 column
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, optional)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the pooled and dried fractions from the previous step in the initial mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the preparative HPLC system with the conditions outlined in the table below.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.
-
Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | Reversed-Phase C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | Water + 0.1% TFA (optional) |
| Mobile Phase B | Acetonitrile + 0.1% TFA (optional) |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification process. Actual values will vary depending on the plant source and experimental conditions.
Table 3: Summary of a Hypothetical Purification of this compound
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |
| Crude Extract | 100 | - | <1 | - |
| Column Chromatography Fraction | 10 (Crude) | 500 | ~40 | 5 |
| Preparative HPLC | 500 (Fraction) | 150 | >98 | 30 (from fraction) |
| Overall Yield | 0.15 |
Conclusion
The successful purification of this compound relies on a systematic combination of chromatographic techniques. The protocols provided here offer a robust framework for researchers to isolate this and similar megastigmane compounds from natural sources. Optimization of the solvent systems and gradients for both open column chromatography and preparative HPLC will be necessary to achieve the best results for a specific plant extract.
References
- 1. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]
- 2. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. zenodo.org [zenodo.org]
- 7. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. e-nps.or.kr [e-nps.or.kr]
Application Note: HPLC Analysis of Megastigm-7-ene-3,5,6,9-tetraol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of significant interest due to their diverse biological activities, including potential anti-inflammatory and sensory properties. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for further research and development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on common practices for the analysis of polar terpenoids and related compounds.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |
| Molecular Weight | 244.33 g/mol | [1][2] |
| IUPAC Name | (1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | [1][2] |
| PubChem CID | 637237 | [1] |
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction and partial purification of this compound from a plant matrix.
1.1. Extraction
-
Drying: Air-dry or freeze-dry the plant material to remove moisture.
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Maceration: Suspend the powdered plant material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v).
-
Extraction: Stir the suspension at room temperature for 24 hours.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
1.2. Solvent Partitioning
-
Resuspend: Resuspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).
-
Liquid-Liquid Extraction: Perform successive liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (B1210297) (EtOAc).
-
Fraction Collection: The fraction containing this compound is expected to be in the more polar ethyl acetate fraction. Collect and concentrate this fraction.
1.3. Solid-Phase Extraction (SPE) Cleanup (Optional)
-
Column: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial HPLC mobile phase and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove highly polar impurities.
-
Elution: Elute the target compound with a higher percentage of organic solvent.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial HPLC mobile phase to a known concentration for analysis.
HPLC Method
This proposed HPLC method is a starting point and may require optimization for specific matrices and instrumentation.
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (based on typical absorbance of similar compounds) |
| Run Time | 40 minutes (including equilibration) |
Mobile Phase Gradient Profile:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 30.0 | 30 | 70 |
| 31.0 | 90 | 10 |
| 40.0 | 90 | 10 |
Standard Preparation
-
Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial HPLC mobile phase to achieve a concentration range that brackets the expected sample concentrations.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| R² |
Table 2: Quantification of this compound in Samples
| Sample ID | Peak Area (mAU*s) | Concentration (µg/mL) | Amount in Original Material (mg/g) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to HPLC analysis.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Parameters
This diagram shows the relationship between the key parameters of the HPLC method.
References
Application Note: Detection of Megastigm-7-ene-3,5,6,9-tetraol in Botanical Extracts using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids, and has been identified in various plant species, including Isodon melissoides and Vigna luteola. Possessing a range of hydroxyl groups, this compound exhibits significant anti-inflammatory properties, making it a person of interest for pharmaceutical and nutraceutical research. This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection and potential quantification of this compound in plant extracts. The protocols provided are based on established methodologies for the analysis of structurally related megastigmane glycosides and other diterpenoids.
Chemical Profile: this compound
| Property | Value |
| Chemical Formula | C₁₃H₂₄O₄ |
| Molecular Weight | 244.33 g/mol |
| Class | C13-Norisoprenoid, Megastigmane |
| Known Bioactivity | Anti-inflammatory |
| Sources | Isodon melissoides, Vigna luteola |
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol outlines the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other suitable material)
Procedure:
-
Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonication for 30 minutes in a water bath at room temperature to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 80% methanol and the supernatants combined.
-
Filter the final supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the detection of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions for this compound (Hypothetical): Since this compound is not a glycoside, fragmentation will primarily involve neutral losses of water from the protonated molecule [M+H]⁺ (m/z 245.17).
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 245.17 | 227.16 ([M+H-H₂O]⁺) | 15 | 50 |
| 245.17 | 209.15 ([M+H-2H₂O]⁺) | 20 | 50 |
| 245.17 | 191.14 ([M+H-3H₂O]⁺) | 25 | 50 |
Note: These MRM transitions are predicted based on the structure and may require optimization.
Data Presentation
The following table illustrates how quantitative data for this compound in different plant extracts would be presented. The data shown here is for illustrative purposes only.
| Sample ID | Plant Source | Tissue | Concentration (µg/g dry weight) ± SD |
| PM-L-01 | Isodon melissoides | Leaf | 15.2 ± 1.8 |
| PM-S-01 | Isodon melissoides | Stem | 8.7 ± 0.9 |
| VL-L-01 | Vigna luteola | Leaf | 21.5 ± 2.3 |
| VL-R-01 | Vigna luteola | Root | 4.1 ± 0.5 |
| Control-1 | Blank | N/A | < LOQ |
LOQ: Limit of Quantification
Visualizations
Experimental Workflow
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Megastigm-7-ene-3,5,6,9-tetraol
For Researchers, Scientists, and Drug Development Professionals
The protocols outlined below are designed for use in a research setting to assess the compound's ability to modulate inflammatory responses in cellular models, typically using lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) as a model of inflammation.
Data Presentation: Representative Anti-inflammatory Activity
The following tables summarize the kind of quantitative data that can be obtained from the described assays. The data presented here is representative of the inhibitory effects observed for other megastigmane glycosides and serves as an example.
Table 1: Effect of a Representative Megastigmane Glycoside on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control (untreated) | - | 5.2 ± 0.8 | - |
| LPS (1 µg/mL) | - | 100 | - |
| Representative Megastigmane + LPS | 10 | 85.3 ± 4.1 | |
| Representative Megastigmane + LPS | 25 | 62.1 ± 3.5 | 45.7 |
| Representative Megastigmane + LPS | 50 | 48.9 ± 2.9 | |
| Representative Megastigmane + LPS | 100 | 25.6 ± 2.2 | |
| Dexamethasone (Positive Control) + LPS | 10 | 15.4 ± 1.8 | - |
Table 2: Effect of a Representative Megastigmane Glycoside on LPS-Induced Prostaglandin E₂ (PGE₂) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | PGE₂ Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (untreated) | - | 50 ± 7 | 80 ± 12 | 45 ± 9 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 3500 ± 210 | 2800 ± 150 |
| Representative Megastigmane (50 µM) + LPS | 50 | 680 ± 55 | 1850 ± 130 | 1450 ± 110 |
| Dexamethasone (10 µM) + LPS | 10 | 250 ± 30 | 550 ± 45 | 400 ± 35 |
Table 3: Effect of a Representative Megastigmane Glycoside on LPS-Induced iNOS and COX-2 Protein Expression in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Protein Expression (% of LPS Control) | COX-2 Protein Expression (% of LPS Control) |
| Control (untreated) | - | < 5 | < 5 |
| LPS (1 µg/mL) | - | 100 | 100 |
| Representative Megastigmane (50 µM) + LPS | 50 | 45 ± 5 | 58 ± 7 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine/PGE₂ assays, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of Megastigm-7-ene-3,5,6,9-tetraol (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).
-
Incubate for the desired time (e.g., 24 hours for NO, PGE₂, and cytokine production).
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.
-
Protocol:
-
Following cell treatment as described in section 1, collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Prostaglandin E₂ (PGE₂) and Pro-inflammatory Cytokine (TNF-α, IL-6) Assays (ELISA)
These assays quantify the production of key inflammatory signaling molecules.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target protein (PGE₂, TNF-α, or IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific kits (e.g., for mouse PGE₂, TNF-α, or IL-6).
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Determine the concentrations from a standard curve generated with recombinant proteins.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB, MAPK)
This technique is used to measure the protein expression levels of key enzymes and signaling molecules involved in the inflammatory response.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, or β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays.
Signaling Pathways
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway.
Application Notes and Protocols for Evaluating the Bioactivity of Megastigm-7-ene-3,5,6,9-tetraol
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring diterpenoid analogue found in various plants, such as Isodon melissoides and Vigna luteola[1]. Preliminary studies have identified its potential as an anti-inflammatory agent, making it a compound of interest for further investigation in drug discovery and development[1]. This document provides a comprehensive set of cell-based assay protocols designed to evaluate the bioactivity of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties. The protocols are intended for researchers, scientists, and drug development professionals.
Overall Experimental Workflow
The evaluation of this compound's bioactivity should follow a logical progression. First, its cytotoxicity is determined to establish a safe, non-lethal concentration range for subsequent experiments. Following this, specific bioactivities such as anti-inflammatory and antioxidant effects are assessed within this concentration range.
References
Application Notes and Protocols: Synthesis and Evaluation of Megastigm-7-ene-3,5,6,9-tetraol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigmane derivatives, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids, have garnered significant interest in the scientific community due to their diverse biological activities.[1][2] These compounds, found widely in the plant kingdom, have demonstrated potential as anti-inflammatory, antioxidant, neuroprotective, and antitumor agents.[1][2][3] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into Megastigm-7-ene-3,5,6,9-tetraol and its derivatives, offering detailed protocols and data for researchers in natural product chemistry, pharmacology, and drug development.
Biosynthesis and Proposed Synthetic Approach
Megastigmane derivatives are naturally synthesized in plants through the oxidative cleavage of carotenoids like β-carotene.[1] While a specific total synthesis for this compound is not extensively reported in the literature, a plausible synthetic strategy can be devised starting from readily available carotenoid degradation products, such as β-ionone. This proposed pathway involves a series of stereoselective oxidation and reduction reactions to introduce the desired hydroxyl groups at positions 3, 5, 6, and 9.
A suggested biosynthetic pathway for a related megastigmane glucoside gallate initiates with the oxidation of β-ionone at the C-3 and C-11 positions, followed by glucosylation and subsequent esterification.[4]
Quantitative Biological Activity
The anti-inflammatory activity of various megastigmane derivatives has been quantified, primarily through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) values for several megastigmane glycosides are summarized in the table below.
| Compound Name | Test System | Target | IC50 (µM) | Reference |
| Streilicifoloside E | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 26.33 | [5] |
| Platanionoside D | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 21.84 | [5] |
| β-Damascenone | LPS-stimulated HUVECtert cells | E-selectin mRNA expression | ~10 |
Experimental Protocols
General Protocol for Isolation of Megastigmane Glycosides from Plant Material
This protocol outlines a general procedure for the extraction and isolation of megastigmane glycosides.
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves).
-
Extract the powdered material with methanol (B129727) (MeOH) at room temperature.
-
Concentrate the extract under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
-
Chromatographic Purification:
-
Subject the n-butanol-soluble fraction to column chromatography on a silica (B1680970) gel or Diaion HP-20 column.
-
Elute with a gradient of increasing polarity (e.g., chloroform-methanol or methanol-water).
-
Further purify the resulting fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column.
-
-
Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).[4]
-
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
This protocol details the procedure for evaluating the inhibitory effect of megastigmane derivatives on NO production in LPS-stimulated RAW264.7 macrophage cells.[5]
-
Cell Culture:
-
Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Western Blot Analysis for iNOS and COX-2 Expression
This protocol is for determining the effect of megastigmane derivatives on the expression of pro-inflammatory enzymes.
-
Cell Lysis:
-
After treatment with test compounds and LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Modulation
The anti-inflammatory effects of megastigmane derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[6] Studies on β-damascenone, a related megastigmane, have shown that it can inhibit the activation of the NF-κB signaling pathway.[6]
Proposed Mechanism of Action
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is proposed that some megastigmane derivatives may exert their anti-inflammatory effect by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7]
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of megastigmane derivatives.
Caption: Proposed inhibition of the NF-κB signaling pathway by megastigmane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Formulation of Megastigm-7-ene-3,5,6,9-tetraol for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the formulation of Megastigm-7-ene-3,5,6,9-tetraol, a diterpenoid analogue with potential anti-inflammatory properties, for in vivo research.[1] Due to the anticipated poor aqueous solubility common to many natural products, this guide focuses on strategies to enhance bioavailability for oral and parenteral administration. Protocols for formulation preparation, characterization, and a hypothetical signaling pathway are presented to facilitate preclinical evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₄ | [1][2][3] |
| Molecular Weight | 244.33 g/mol | [2][3][4] |
| XLogP3 | 0.1 | [2][4] |
| Appearance | White to off-white solid (assumed) | N/A |
| Aqueous Solubility | Poor (anticipated) | N/A |
Note: Experimental determination of aqueous and solvent solubility is a critical first step.
Formulation Strategies for Poorly Soluble Compounds
Given the likelihood of poor water solubility, several formulation strategies can be employed to improve the bioavailability of this compound. The choice of formulation will depend on the intended route of administration and the specific requirements of the in vivo study.
Strategies for Enhancing Oral Bioavailability:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can improve solubility and dissolution rates.[5][6][7]
-
Lipid-Based Formulations: These formulations can enhance absorption through the lymphatic system.[8][9] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[7]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[6][8]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its solubility in water.[7][8][10]
Strategies for Parenteral Administration:
-
Co-solvent Systems: The use of water-miscible organic solvents can increase the solubility of the compound.[8][10]
-
Surfactant-based Micellar Solutions: Surfactants can form micelles that encapsulate the drug, allowing for solubilization in aqueous media.[8]
-
Nanoemulsions: Oil-in-water nanoemulsions can be used to deliver hydrophobic compounds intravenously.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Administration
This protocol describes the preparation of a simple co-solvent formulation suitable for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
Add PEG 400 to the solution and vortex until a clear solution is obtained. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
-
Filter the solution through a 0.22 µm sterile filter before administration.
Protocol 2: Preparation of an Oral Suspension
This protocol outlines the preparation of a simple oral suspension.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
Tween 80
Procedure:
-
Weigh the required amount of this compound.
-
Add a small amount of Tween 80 (e.g., 0.1% of the final volume) to the powder to act as a wetting agent.
-
Triturate the powder with the wetting agent to form a uniform paste.
-
Gradually add the 0.5% CMC solution to the paste while continuously triturating to form a homogenous suspension.
-
Transfer the suspension to a calibrated container and add the remaining CMC solution to the final volume.
-
Stir the suspension thoroughly before each administration.
Protocol 3: Characterization of the Formulation
It is essential to characterize the formulation to ensure its quality and stability.
Recommended Analytical Techniques:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the concentration and purity of this compound in the formulation.[11][12][13] |
| Dynamic Light Scattering (DLS) | To measure the particle size distribution in suspensions or emulsions.[14] |
| pH Measurement | To ensure the pH of the formulation is within a physiologically acceptable range. |
| Osmolality Measurement | To ensure the osmolality of parenteral formulations is close to physiological osmolality. |
| Visual Inspection | To check for any signs of precipitation, crystallization, or phase separation. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for formulation and in vivo testing.
Hypothetical Anti-Inflammatory Signaling Pathway
Megastigmane glycosides have been reported to possess anti-inflammatory activities.[15][16] The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
The successful in vivo evaluation of this compound relies on the development of an appropriate formulation to overcome its likely poor aqueous solubility. The protocols and strategies outlined in this document provide a starting point for researchers. It is imperative to perform thorough characterization and stability studies for any formulation intended for in vivo use to ensure accurate and reproducible results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. 7-Megastigmene-3,5,6,9-tetraol | C13H24O4 | CID 637237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene | C13H24O4 | CID 129316798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. rroij.com [rroij.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]
- 16. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Megastigm-7-ene-3,5,6,9-tetraol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigm-7-ene-3,5,6,9-tetraol is a diterpenoid analogue found in plants such as Isodon melissoides and Vigna luteola, which has demonstrated anti-inflammatory bioactivity.[1] These application notes provide a detailed experimental framework for the preclinical evaluation of this compound in animal models. The protocols outlined below are designed to assess the compound's efficacy in a model of acute lung inflammation and its potential anti-proliferative effects in a cancer xenograft model. Furthermore, mechanistic studies are included to investigate the involvement of the PI3K/Akt and MAPK signaling pathways, which are crucial in inflammation and cell survival.
Part 1: Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This section details the investigation of this compound's ability to mitigate acute lung inflammation induced by lipopolysaccharide (LPS) in mice.
Experimental Design and Workflow
The overall workflow for the LPS-induced ALI model is depicted below.
Experimental Groups
| Group | Treatment | Description |
| 1 | Vehicle Control | Intraperitoneal (i.p.) injection of vehicle followed by intratracheal instillation of sterile saline. |
| 2 | LPS Control | i.p. injection of vehicle followed by intratracheal instillation of LPS. |
| 3 | Megastigmatetraol (Low Dose) + LPS | i.p. injection of low dose this compound followed by intratracheal instillation of LPS. |
| 4 | Megastigmatetraol (High Dose) + LPS | i.p. injection of high dose this compound followed by intratracheal instillation of LPS. |
| 5 | Dexamethasone (B1670325) + LPS | i.p. injection of Dexamethasone (positive control) followed by intratracheal instillation of LPS. |
Detailed Protocols
1. LPS-Induced Acute Lung Injury Model
-
Animals: Male C57BL/6 mice, 6-8 weeks old, will be used.[2]
-
Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions.[3]
-
Pretreatment: Mice will be pretreated with either vehicle, this compound (e.g., 10 and 50 mg/kg, i.p.), or dexamethasone (1 mg/kg, i.p.) one hour prior to LPS administration.
-
LPS Instillation: Mice will be anesthetized, and the trachea will be exposed. A sublethal dose of LPS (e.g., 0.5 mg/kg) in sterile saline will be instilled intratracheally.[4] The control group will receive sterile saline.
-
Sample Collection: 24 hours post-LPS instillation, mice will be euthanized. Blood, bronchoalveolar lavage (BAL) fluid, and lung tissues will be collected for further analysis.[2]
2. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
The trachea will be cannulated, and the lungs will be lavaged with ice-cold PBS.
-
The collected BAL fluid will be centrifuged.
-
The cell pellet will be resuspended, and total and differential cell counts will be performed using a hemocytometer after staining.
-
The supernatant will be stored at -80°C for cytokine analysis.
3. Histological Analysis of Lung Tissue
-
The left lung will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[5]
-
Sections will be stained with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.[6][7]
-
A scoring system can be used to quantify the degree of lung injury.[8]
4. Myeloperoxidase (MPO) Assay
-
MPO activity, an indicator of neutrophil accumulation, will be measured in lung tissue homogenates.[9][10]
-
Lung tissue will be homogenized in a suitable buffer.
-
The homogenate will be centrifuged, and the supernatant will be used for the MPO assay using a commercial kit or a standard protocol involving a chromogenic substrate.[11]
Data Presentation: Hypothetical Results for ALI Model
| Parameter | Vehicle Control | LPS Control | Megastigmatetraol (Low Dose) + LPS | Megastigmatetraol (High Dose) + LPS | Dexamethasone + LPS |
| Total Cells in BAL (x10^5) | 1.2 ± 0.3 | 15.8 ± 2.1 | 9.5 ± 1.5 | 6.3 ± 1.1 | 5.1 ± 0.9 |
| Neutrophils in BAL (%) | 2 ± 1 | 75 ± 8 | 45 ± 6 | 30 ± 5 | 25 ± 4 |
| Lung MPO Activity (U/g tissue) | 5 ± 1.5 | 42 ± 5.3 | 25 ± 3.8 | 15 ± 2.9 | 12 ± 2.1 |
| Lung Injury Score (0-4) | 0.2 ± 0.1 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.2 |
| *p < 0.05 vs. LPS Control; **p < 0.01 vs. LPS Control |
Part 2: Anti-Cancer Activity in a Human Lung Cancer Xenograft Model
This section outlines the protocol to evaluate the potential anti-proliferative effects of this compound using a human lung adenocarcinoma (A549) xenograft model in nude mice.
Experimental Design and Workflow
The workflow for the A549 xenograft model is illustrated below.
Experimental Groups
| Group | Treatment | Description |
| 1 | Vehicle Control | Intraperitoneal (i.p.) injection of vehicle. |
| 2 | Megastigmatetraol (Low Dose) | i.p. injection of low dose this compound. |
| 3 | Megastigmatetraol (High Dose) | i.p. injection of high dose this compound. |
| 4 | Cisplatin (B142131) | i.p. injection of Cisplatin (positive control). |
Detailed Protocols
1. A549 Xenograft Model
-
Cell Culture: Human lung adenocarcinoma A549 cells will be cultured in appropriate media.
-
Animals: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, will be used.
-
Tumor Inoculation: A549 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) will be injected subcutaneously into the flank of each mouse.[12][13]
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into treatment groups.[12] Treatment with vehicle, this compound (e.g., 20 and 100 mg/kg, i.p., daily), or cisplatin (e.g., 5 mg/kg, i.p., once a week) will be initiated.
-
Tumor Measurement: Tumor volume will be measured bi-weekly with calipers and calculated using the formula: (width² x length)/2.
-
Endpoint: At the end of the study (e.g., 21 days), mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis.
2. Immunohistochemistry (IHC)
-
Tumor tissues will be fixed, paraffin-embedded, and sectioned.
-
Sections will be stained for:
-
Ki-67: A marker of cell proliferation.
-
TUNEL assay: To detect apoptotic cells.
-
-
The percentage of positive cells will be quantified.
Data Presentation: Hypothetical Results for Xenograft Model
| Parameter | Vehicle Control | Megastigmatetraol (Low Dose) | Megastigmatetraol (High Dose) | Cisplatin |
| Final Tumor Volume (mm³) | 1250 ± 150 | 850 ± 120 | 550 ± 90 | 300 ± 70 |
| Final Tumor Weight (g) | 1.3 ± 0.2 | 0.9 ± 0.15 | 0.6 ± 0.1 | 0.3 ± 0.08 |
| Ki-67 Positive Cells (%) | 85 ± 10 | 60 ± 8 | 40 ± 6 | 25 ± 5 |
| TUNEL Positive Cells (%) | 5 ± 2 | 20 ± 4 | 45 ± 7 | 65 ± 9 |
| *p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control |
Part 3: Mechanistic Studies - Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the observed effects of this compound, the activation of key signaling pathways will be assessed.
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action of this compound, involving the inhibition of the PI3K/Akt and MAPK/ERK pathways, leading to reduced inflammation and apoptosis induction.
Detailed Protocols
1. Western Blot Analysis
-
Sample Preparation: Lung tissue from the ALI model or tumor tissue from the xenograft model will be homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration will be determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes will be blocked and then incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).[14][15][16][17]
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands will be visualized using an enhanced chemiluminescence (ECL) system. Band intensities will be quantified using densitometry software.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample: BAL fluid from the ALI model will be used.
-
Procedure: The concentrations of pro-inflammatory cytokines, specifically TNF-α and IL-6, will be quantified using commercial ELISA kits according to the manufacturer's instructions.[18][19][20]
-
Analysis: A standard curve will be generated, and the cytokine concentrations in the samples will be determined.
Data Presentation: Hypothetical Results for Mechanistic Studies
Western Blot Densitometry (Relative to Control)
| Protein | LPS Control | Megastigmatetraol + LPS |
| p-Akt/Total Akt | 3.5 ± 0.4 | 1.2 ± 0.2 |
| p-ERK/Total ERK | 4.1 ± 0.5 | 1.5 ± 0.3 |
| Protein | Vehicle Control (Tumor) | Megastigmatetraol (Tumor) |
| p-Akt/Total Akt | 3.8 ± 0.5 | 1.3 ± 0.2 |
| p-ERK/Total ERK | 4.5 ± 0.6 | 1.7 ± 0.3 |
| Cleaved Caspase-3 | 1.0 ± 0.2 | 3.2 ± 0.4** |
| *p < 0.05 vs. Control; **p < 0.01 vs. Control |
ELISA (pg/mL in BAL Fluid)
| Cytokine | Vehicle Control | LPS Control | Megastigmatetraol (Low Dose) + LPS | Megastigmatetraol (High Dose) + LPS | Dexamethasone + LPS |
| TNF-α | 25 ± 8 | 850 ± 95 | 450 ± 60 | 250 ± 40 | 180 ± 30 |
| IL-6 | 15 ± 5 | 1200 ± 130 | 650 ± 80 | 350 ± 50 | 280 ± 45 |
| *p < 0.05 vs. LPS Control; **p < 0.01 vs. LPS Control |
Conclusion
The experimental designs and protocols provided herein offer a comprehensive approach to characterizing the therapeutic potential of this compound in preclinical animal models of inflammation and cancer. The successful execution of these studies will provide valuable insights into the compound's efficacy and mechanism of action, supporting its further development as a potential therapeutic agent.
References
- 1. inotiv.com [inotiv.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. Histology, Lung - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histologic analysis of an immune response in the lung parenchyma of mice. Angiopathy accompanies inflammatory cell influx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of neutrophil content in brain and lung tissue by a modified myeloperoxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase in human lung lavage. I. A marker of local neutrophil activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase activity as a lung injury marker in the lamb model of congenital diaphragmatic hernia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 15. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. novamedline.com [novamedline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Megastigm-7-ene-3,5,6,9-tetraol Extraction
Welcome to the technical support center for the extraction of Megastigm-7-ene-3,5,6,9-tetraol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a megastigmane, a class of chemical compounds that are often found as glycosides in plants. These compounds are breakdown products of carotenoids. It has been isolated from various plant species, including Isodon melissoides and Vigna luteola.[1] This compound and its related structures are of interest for their potential biological activities, including anti-inflammatory properties.[1]
Q2: What are the general principles for maximizing the extraction yield of this compound?
The extraction of plant secondary metabolites is guided by the principle of "like dissolves like." To maximize the yield, it is crucial to optimize several experimental conditions. Key factors include the choice of solvent, extraction temperature, duration of extraction, and the ratio of solvent to plant material. For polar compounds like glycosides, polar solvents such as methanol (B129727) or ethanol, often in combination with water, are typically effective.
Q3: How does the quality of the plant material affect extraction yield?
The quality and preparation of the raw plant material are critical factors that can significantly impact the final yield. It is essential to:
-
Verify Botanical Identity: Ensure the correct plant species and chemotype are used.
-
Optimal Harvesting Time: The concentration of secondary metabolites can vary with the plant's life cycle.
-
Proper Drying and Storage: Plant material should be dried appropriately to prevent enzymatic degradation of the target compound and stored in a cool, dark, and dry place.
-
Particle Size: The plant material should be ground to a fine, uniform powder to increase the surface area for efficient solvent penetration.
Q4: I am experiencing a low yield of my target compound. What are the common causes?
Low yields in natural product extraction can arise from several issues:
-
Incomplete Extraction: The chosen solvent or extraction method may not be optimal for the target compound.
-
Compound Degradation: this compound may be sensitive to heat, light, or pH changes during the extraction process.
-
Low Natural Abundance: The concentration of the target compound in the source material may be inherently low.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for effectively solubilizing the compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.
Problem 1: Low Concentration of Target Compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Incorrect Plant Material | Verify the botanical identity of the plant material. Different species or even varieties can have vastly different phytochemical profiles. |
| Improper Harvesting Time or Storage | Harvest the plant material at the time of year known for the highest concentration of the target compound. Ensure the material is properly dried and stored in a cool, dark, and dry environment to prevent degradation. |
| Inadequate Grinding | Grind the dried plant material to a fine and uniform powder to maximize the surface area for solvent interaction. |
| Suboptimal Solvent Selection | Experiment with a range of solvents with varying polarities. For polar glycosides, methanol, ethanol, or mixtures with water are often effective. A step-wise extraction with solvents of increasing polarity can also be beneficial. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature, but be mindful of potential degradation of the target compound at elevated temperatures. Monitor for degradation by analyzing small samples at different time points. |
| Poor Solvent-to-Solid Ratio | Ensure a sufficient volume of solvent is used to thoroughly saturate the plant material. A common starting point is a 10:1 (v/w) solvent-to-plant material ratio. |
Problem 2: Co-extraction of Impurities Leading to a Sticky or Dark-Colored Extract
| Possible Cause | Recommended Solution |
| Extraction of Pigments (e.g., Chlorophyll) | For aerial parts, a pre-extraction wash with a non-polar solvent like n-hexane can help remove chlorophyll (B73375) and other lipids. |
| Co-extraction of Sugars and Polysaccharides | These are often co-extracted with polar solvents. Partitioning the crude extract between water and a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) can help separate these impurities. The target glycoside is likely to be found in the more polar fractions (e.g., n-butanol). |
| Presence of Phenolic Compounds and Tannins | These compounds are commonly extracted with polar solvents. They can be removed by using specific resins or through precipitation methods. |
Experimental Protocols
Below is a generalized protocol for the extraction and isolation of megastigmane glycosides, which can be adapted for this compound.
Protocol 1: General Extraction and Solvent Partitioning
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Isodon melissoides or Vigna luteola) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (MeOH) at a 1:10 (w/v) ratio at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Collect each fraction separately and concentrate them under reduced pressure. Megastigmane glycosides are typically enriched in the n-butanol fraction.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantification of this compound.
-
Column: C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (often with a small amount of acid like 0.1% formic acid to improve peak shape) is typically used.
-
Detection: A UV detector, with the wavelength set to the absorbance maximum of the compound, or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
-
Quantification: Create a calibration curve using a purified standard of this compound of known concentrations. The concentration in the extract can then be determined by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Factors Influencing the Yield of Megastigmane Glycoside Extraction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | 100% Methanol | 80% Methanol in Water | 100% Ethanol | The optimal solvent will depend on the specific glycosylation pattern. 80% Methanol is often a good starting point for extracting a broad range of glycosides. |
| Temperature | Room Temperature | 40°C | 60°C | Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. |
| Extraction Time | 1 hour | 6 hours | 24 hours | Longer extraction times generally lead to higher yields, but the rate of increase diminishes over time. A balance must be struck to avoid compound degradation. |
| Particle Size | Coarse Powder | Fine Powder | Very Fine Powder | Finer particles increase the surface area and improve extraction efficiency, but very fine powders can lead to filtration difficulties. |
Visualizations
General Workflow for Extraction and Isolation
References
Overcoming solubility issues with Megastigm-7-ene-3,5,6,9-tetraol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megastigm-7-ene-3,5,6,9-tetraol. Here, you will find detailed information to overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diterpenoid analogue with the chemical formula C13H24O4 and a molecular weight of approximately 244.33 g/mol .[1] It has been isolated from various plants and is recognized for its potential anti-inflammatory properties.[2]
Q2: What are the known biological activities of this compound?
Research indicates that this compound exhibits anti-inflammatory bioactivity.[2] Studies on related megastigmane glycosides suggest that they may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is expected to have low solubility in aqueous solutions. For initial stock solutions, organic solvents are recommended. Based on the properties of similar diterpenoids, the following solvents can be considered:
-
High Solubility: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)
-
Moderate Solubility: Ethanol (B145695), Methanol, Acetone
-
Low to Insoluble: Water, Phosphate-Buffered Saline (PBS)
It is crucial to prepare a high-concentration stock solution in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assays, as high concentrations can affect biological systems.
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity. However, the tolerance to DMSO can vary between cell types. It is advisable to run a vehicle control (medium with the same concentration of DMSO as the test samples) to assess its effect on your specific experimental model.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer.
-
Cause: The compound is crashing out of the solution as the polarity of the solvent increases.
-
Solutions:
-
Increase the volume of the aqueous buffer: Perform serial dilutions to gradually decrease the solvent concentration.
-
Use a co-solvent: Prepare the dilution in a mixture of the aqueous buffer and a less polar, water-miscible solvent like ethanol or polyethylene (B3416737) glycol (PEG).
-
Utilize a solubilizing agent: Incorporate a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 into the aqueous buffer.
-
Consider complexation: Cyclodextrins can encapsulate poorly soluble compounds and increase their aqueous solubility.
-
Problem 2: The compound appears insoluble even in organic solvents.
-
Cause: The compound may have low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.
-
Solutions:
-
Gentle heating: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to break up aggregates and enhance dissolution.
-
Vortexing: Vigorous mixing can help to dissolve the compound.
-
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, Ethanol, DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound (e.g., 2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility in mg/mL or µM.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Hypothetical Value | Hypothetical Value |
| PBS (pH 7.4) | 25 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
| DMSO | 25 | Hypothetical Value | Hypothetical Value |
Note: The above table is a template. Researchers should fill it with their experimental data.
Protocol 2: Systematic Approach to Solubilization for In Vitro Assays
This protocol provides a workflow for developing a suitable formulation for in vitro experiments.
Workflow:
Signaling Pathway Analysis
Given the known anti-inflammatory activity of this compound and related compounds, a key application is to investigate its effect on inflammatory signaling pathways such as the NF-κB pathway.
Hypothetical Experimental Workflow: Investigating NF-κB Pathway Inhibition
The following diagram illustrates a typical workflow to determine if this compound inhibits the NF-κB signaling pathway in a cell-based assay.
Simplified NF-κB Signaling Pathway
This diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds.
References
Technical Support Center: Optimizing HPLC Separation of Megastigmane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of megastigmane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC separation of megastigmane isomers?
Megastigmane isomers, which include diastereomers and enantiomers, often possess very similar physicochemical properties, making their separation by HPLC challenging. The primary difficulties include:
-
Co-elution: Due to their structural similarities, isomers can have very close retention times, leading to overlapping or completely co-eluting peaks.
-
Poor Resolution: Achieving baseline separation between isomeric peaks is often difficult, which is critical for accurate quantification.
-
Enantiomer Separation: Enantiomers have identical properties in an achiral environment, necessitating the use of chiral stationary phases (CSPs) or chiral mobile phase additives for their resolution.[1]
Q2: What are the recommended starting conditions for developing an HPLC method for megastigmane isomers?
For initial method development for megastigmane diastereomers, a reversed-phase approach is commonly a good starting point. For enantiomers, a chiral stationary phase is typically required.
-
Column: A C18 column is a versatile choice for separating many megastigmane diastereomers and glycosides.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) with water is a common mobile phase. The use of additives like formic acid can improve peak shape and resolution.
-
Detector: A UV detector is often suitable, as many megastigmanes possess a chromophore. For compounds lacking a strong chromophore, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.
Q3: How can I improve the separation of closely eluting megastigmane diastereomers?
To enhance the resolution between closely eluting diastereomers, you can manipulate the selectivity, efficiency, and retention factor of your chromatographic system.
-
Optimize the Mobile Phase:
-
Solvent Type: Switching between acetonitrile and methanol can alter selectivity.
-
Gradient Slope: A shallower gradient can increase the separation between peaks.
-
Additives: Small amounts of acids (e.g., formic acid, acetic acid) or buffers can improve peak shape and influence selectivity.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl (B1667301), or a different brand of C18) can provide a different selectivity.
-
Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity and resolution.
Q4: What is the best approach for separating megastigmane enantiomers?
The separation of enantiomers requires a chiral environment. The most common and effective approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The selection of the appropriate chiral column and mobile phase often involves screening several different columns and mobile phase compositions. Normal phase (e.g., hexane/isopropanol) or reversed-phase modes can be employed depending on the specific enantiomers and the chosen CSP.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of megastigmane isomers.
Problem 1: Poor Resolution or Co-elution of Diastereomers
Symptoms:
-
Broad, overlapping peaks.
-
Shoulders on the main peak.
-
A single peak that is broader than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Change Organic Modifier: If using acetonitrile, try methanol, and vice-versa. This can significantly alter selectivity. 2. Adjust Gradient: Decrease the gradient slope (make it shallower) to increase the separation window for closely eluting peaks. 3. Introduce Additives: Add a small percentage (0.1%) of formic or acetic acid to the mobile phase to improve peak shape and potentially enhance resolution. |
| Unsuitable Stationary Phase | 1. Screen Different Columns: Test columns with different selectivities. A phenyl-hexyl or biphenyl column can offer different interactions compared to a standard C18. Even different brands of C18 columns can provide varying selectivities. |
| Suboptimal Temperature | 1. Vary Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to see if it improves resolution. |
| Low Column Efficiency | 1. Check for Column Degradation: An old or fouled column will have poor efficiency. Try flushing the column or replacing it. 2. Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size. |
Problem 2: No Separation of Enantiomers on a Chiral Column
Symptoms:
-
A single, sharp peak for a known racemic mixture.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | 1. Screen Different CSPs: Not all chiral columns will separate all enantiomers. It is crucial to screen a variety of CSPs (e.g., cellulose-based, amylose-based) to find one that provides selectivity for your specific megastigmane enantiomers. |
| Inappropriate Mobile Phase for the CSP | 1. Switch Mobile Phase Mode: If using reversed-phase mode (e.g., acetonitrile/water), try normal-phase mode (e.g., hexane/ethanol or hexane/isopropanol). The choice of mobile phase is critical for achieving enantioselectivity on a given CSP. 2. Vary the Organic Modifier and Additives: For normal phase, adjust the ratio of the alcohol modifier. For both normal and reversed phase, small amounts of acidic or basic additives can sometimes be necessary to achieve separation. |
| Temperature Effects | 1. Lower the Temperature: In some cases, reducing the column temperature can enhance enantioselectivity. |
Problem 3: Peak Tailing
Symptoms:
-
Asymmetric peaks with a drawn-out tail.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanols | 1. Use a Buffered Mobile Phase: Add a buffer to the mobile phase to maintain a consistent pH and suppress the ionization of silanol (B1196071) groups on the stationary phase. 2. Add an Acidic Modifier: A small amount of formic or acetic acid (0.1%) can help to protonate silanol groups and reduce tailing for acidic and neutral compounds. |
| Column Overload | 1. Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and need replacement. |
Quantitative Data
The following tables summarize typical starting conditions for the separation of megastigmane isomers. Please note that these are examples, and optimization will be required for specific applications.
Table 1: Reversed-Phase HPLC Conditions for Megastigmane Diastereomers
| Parameter | Condition A | Condition B |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 30 min | 10% to 90% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 245 nm | MS (ESI+) |
Table 2: Chiral HPLC Conditions for Megastigmane Enantiomers
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
| Column | Cellulose-based CSP, 250 x 4.6 mm, 5 µm | Amylose-based CSP, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10) | Acetonitrile / Water (60:40) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 245 nm | UV at 254 nm |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Megastigmane Diastereomers
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis or MS detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm or as appropriate for the specific megastigmane.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method Development for Megastigmane Enantiomers
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column Screening:
-
Select a set of chiral columns with different stationary phases (e.g., cellulose- and amylose-based).
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Isopropanol or Ethanol.
-
Screen different isocratic compositions (e.g., 98:2, 95:5, 90:10, 80:20 of A:B).
-
If necessary, add a small amount of a basic or acidic modifier (e.g., 0.1% diethylamine (B46881) or 0.1% trifluoroacetic acid).
-
-
Mobile Phase Screening (Reversed Phase):
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Screen different isocratic or gradient compositions.
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
Visualizations
Caption: Troubleshooting workflow for poor resolution of megastigmane isomers.
Caption: Strategy for chiral method development for megastigmane enantiomers.
References
Troubleshooting low signal intensity in MS analysis of Megastigm-7-ene-3,5,6,9-tetraol
Welcome to the technical support center for the mass spectrometry (MS) analysis of Megastigm-7-ene-3,5,6,9-tetraol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: Start with the most straightforward potential issues. First, confirm the concentration of your standard to ensure it is within the detection limits of your instrument.[1][2] Prepare a fresh dilution series to verify sample integrity and concentration accuracy. Next, verify the basic functionality of your LC-MS system. Check that the solvent lines are properly primed, there are no leaks, and the MS is in a ready state. A quick check of the system suitability with a known, reliable compound can also be informative.[3]
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is generally the preferred method for analyzing polar, higher-molecular-weight compounds like this compound, which is a diterpenoid analogue.[4][5][6] ESI is effective at generating protonated molecules [M+H]+ or other adducts in the positive ion mode, which often provides high sensitivity for such compounds.[7] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for less polar compounds, but ESI is a better starting point for this molecule.[4][5]
Q3: My signal for this compound is weak and inconsistent. How can I improve ionization efficiency?
A3: Low ionization efficiency is a common cause of weak signals.[1] To improve this, focus on optimizing your mobile phase composition and ion source parameters. The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly enhance the protonation of your analyte in positive ion mode.[7] Fine-tuning ion source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature is also critical for efficient desolvation and ion formation.[5][7][8]
Q4: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this?
A4: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[9][10][11][12] To identify matrix effects, you can compare the signal intensity of your analyte in a pure solvent with the signal in a sample matrix where the analyte has been spiked in post-extraction. A significant difference indicates a matrix effect.[9] Mitigation strategies include improving sample preparation with techniques like solid-phase extraction (SPE) to remove interfering components, optimizing chromatographic separation to isolate the analyte from matrix components, and using matrix-matched calibrants or a stable isotope-labeled internal standard.[2][7][8][13]
Q5: Should I analyze this compound in positive or negative ion mode?
A5: Given the structure of this compound, which contains multiple hydroxyl groups, it is likely to be readily protonated. Therefore, the positive ion mode is generally recommended as the starting point for achieving a strong signal [M+H]+.[7] However, it is always best practice to screen in both positive and negative ion modes during initial method development to determine which polarity provides the optimal response for your specific experimental conditions.[5]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow this systematic approach to identify and resolve the issue.
Caption: Systematic approach to troubleshooting low signal intensity.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines the steps to optimize the electrospray ionization source parameters for the analysis of this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of your initial mobile phase A and B.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Select Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides a better signal for the [M+H]+ or [M-H]- ions.
-
Optimize Capillary Voltage: While infusing the standard, vary the capillary voltage in increments (e.g., 0.5 kV) and monitor the signal intensity of the target ion. Plot the intensity versus voltage to find the optimal value.
-
Optimize Gas Flows and Temperatures:
-
Nebulizing Gas: Adjust the nebulizing gas flow rate to achieve a stable spray and maximize the signal.
-
Drying Gas: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of the analyte.[8]
-
-
Document Optimal Parameters: Record the set of parameters that provides the highest and most stable signal intensity for your analyte.
Caption: Workflow for optimizing ESI source parameters.
Protocol 2: Evaluation of Matrix Effects
This protocol describes a post-extraction addition method to assess the impact of the sample matrix on the signal intensity of this compound.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with the standard solution before the extraction process.
-
Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the final extract with the standard solution.
-
-
Analyze Samples: Analyze all three sets of samples using your developed LC-MS method.
-
Calculate Matrix Effect: The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[9]
-
-
Evaluate Recovery: The extraction recovery can be calculated as:
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Data Presentation
Table 1: Influence of Mobile Phase Composition on ESI Signal
| Mobile Phase Composition | Additive (0.1%) | Relative Signal Intensity (%) | Observations |
| 50:50 Water:Methanol | None | 40 | Low signal, unstable spray |
| 50:50 Water:Acetonitrile | None | 55 | Moderate signal, more stable spray |
| 50:50 Water:Methanol | Formic Acid | 90 | High signal, stable spray |
| 50:50 Water:Acetonitrile | Formic Acid | 100 | Highest signal, very stable spray |
| 50:50 Water:Methanol | Ammonium Formate | 75 | Good signal, useful for certain separations |
| 50:50 Water:Acetonitrile | Ammonium Formate | 85 | Very good signal, alternative to formic acid |
Note: These are representative values and will vary depending on the specific instrument and experimental conditions.
Table 2: Typical Starting Parameters for LC-MS Analysis of Terpenoids
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Good elution strength for terpenoids. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 30 - 40 °C | Can influence chromatographic resolution.[14] |
| Ionization Mode | ESI Positive | Terpenoids with hydroxyl groups ionize well in positive mode.[14] |
| Capillary Voltage | 3.0 - 4.5 kV | A good starting range for ESI. |
| Drying Gas Temp. | 300 - 350 °C | Ensures efficient desolvation. |
| Drying Gas Flow | 8 - 12 L/min | Dependent on mobile phase flow rate. |
| Nebulizer Pressure | 35 - 50 psi | Aids in droplet formation. |
These parameters should be optimized for your specific instrument and application.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
How to prevent degradation of Megastigm-7-ene-3,5,6,9-tetraol during storage?
This technical support center provides guidance on the proper storage and handling of Megastigm-7-ene-3,5,6,9-tetraol to minimize degradation and ensure the integrity of your research results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container. Some suppliers suggest that under these conditions, the compound can be stable for up to 24 months.[1][2]
Q2: Can I store this compound at room temperature?
Room temperature storage is generally not recommended for long-term stability. While one supplier mentions room temperature storage may be acceptable in the continental US, this can vary based on local conditions and is not ideal for preserving the compound's purity over time.[3] For short-term storage during experimental use, it is advisable to keep the compound protected from light and heat.
Q3: How should I store solutions of this compound?
If you need to prepare stock solutions in advance, it is best to aliquot them into tightly sealed vials and store them at -20°C.[1] It is recommended to use these solutions within one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for dissolving this compound?
The solubility of this compound in common laboratory solvents is not extensively documented in the public domain. As a polyhydroxylated terpenoid, it is expected to have some polarity. Researchers should perform small-scale solubility tests with appropriate solvents for their specific application. Common solvents for similar natural products include methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an experiment | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Assess the purity of the compound using an appropriate analytical method like HPLC (see Experimental Protocols). 3. Use a fresh, unopened vial of the compound for subsequent experiments. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Chemical degradation of the compound. | 1. Compare the chromatogram with that of a freshly prepared sample or a reference standard. 2. Investigate potential degradation pathways (oxidation, hydrolysis, photodegradation) based on the experimental conditions. 3. Consider performing forced degradation studies to identify potential degradation products. |
| Change in physical appearance (e.g., color, consistency) | Significant degradation of the compound. | 1. Do not use the compound for experiments. 2. Discard the degraded material according to your institution's safety guidelines. 3. Review storage and handling procedures to prevent future degradation. |
Storage Condition Summary
| Condition | Solid Compound (Long-term) | Solution (Stock) |
| Temperature | -20°C | -20°C |
| Container | Tightly sealed, light-protected (amber vial) | Tightly sealed, light-protected (amber vial), aliquoted |
| Duration | Up to 24 months | Up to 1 month |
Experimental Protocols
Protocol: Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization will be required for your specific instrumentation and requirements.
Objective: To determine the percentage purity of a sample of this compound and to monitor its stability over time.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a small amount of high-purity this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Solution Preparation:
-
Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the standard curve (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Inject the standard and sample solutions.
-
Run a gradient elution program. An example gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
The flow rate is typically set to 1.0 mL/min.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
-
Monitor for the appearance of new peaks in the chromatogram over time, which would indicate degradation. The area of these new peaks can be used to quantify the extent of degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
Artifact formation during isolation of terpenoids like Megastigm-7-ene-3,5,6,9-tetraol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of terpenoids, with a specific focus on preventing artifact formation during the isolation of Megastigm-7-ene-3,5,6,9-tetraol .
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound and similar polar terpenoids.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Degradation during extraction: High temperatures can lead to the degradation of thermally labile compounds.[1] The use of harsh solvents can also cause decomposition. | Extraction Conditions: Employ milder extraction techniques such as maceration at room temperature or ultrasound-assisted extraction. Use polar solvents like methanol (B129727) or ethanol (B145695). For heat-sensitive compounds, avoid prolonged exposure to high temperatures during solvent evaporation by using techniques like rotary evaporation under reduced pressure at a low temperature (ideally below 40°C). |
| Incomplete Extraction: The polyhydroxylated nature of the target compound makes it highly polar, potentially leading to poor extraction with less polar solvents. | Solvent Selection: Use a sequence of solvents for extraction, starting with non-polar solvents to remove lipids and other interferences, followed by polar solvents like methanol, ethanol, or ethyl acetate (B1210297) to extract the target compound.[2] | |
| Presence of unexpected, less polar compounds in the final isolate | Dehydration: The presence of acidic conditions or exposure to high temperatures can cause the dehydration of the tertiary and secondary alcohol groups in this compound, leading to the formation of new double bonds and less polar artifacts.[1] | pH Control: Neutralize the extraction solvent and any subsequent aqueous phases to a pH of ~7.0. Avoid using acidic reagents or stationary phases in chromatography if possible. If acidic conditions are necessary, perform the steps at low temperatures and for the shortest possible duration. |
| Thermal Degradation: As mentioned, heat can induce dehydration reactions. | Temperature Control: Maintain low temperatures throughout the isolation process, including extraction, solvent removal, and chromatography. | |
| Isolates show a complex mixture of isomers or rearranged products | Acid-Catalyzed Rearrangements: The carbocation intermediates formed during acid-catalyzed dehydration can undergo rearrangements, leading to a variety of isomeric artifacts.[1] | Avoid Strong Acids: Use neutral or slightly basic conditions wherever possible. If acidic conditions are unavoidable, use weak acids and keep the reaction time and temperature to a minimum. |
| Isomerization on Chromatographic Support: Active sites on silica (B1680970) gel or alumina (B75360) can catalyze isomerization reactions. | Chromatography Conditions: Consider using deactivated silica gel or alternative stationary phases like C18 reversed-phase silica. Elute with a solvent system that is as neutral as possible. | |
| Evidence of oxidation in the isolated compounds (e.g., new carbonyl groups) | Aerial Oxidation: Polyhydroxylated compounds, especially those with allylic alcohols, can be susceptible to oxidation when exposed to air over long periods. | Inert Atmosphere: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Add antioxidants like BHT or ascorbic acid to the extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to prevent artifact formation when isolating this compound?
A1: The most critical factors are temperature and pH . Due to its polyhydroxylated nature and the presence of a double bond, this compound is susceptible to dehydration and acid-catalyzed rearrangements.[1] Maintaining low temperatures (ideally below 40°C) throughout all steps and ensuring neutral pH conditions are paramount to preserving the integrity of the molecule.
Q2: Which extraction method is recommended for this compound?
A2: A gentle extraction method at room temperature is recommended. Maceration with a polar solvent like methanol or ethanol is a good starting point.[2] To improve efficiency, ultrasound-assisted extraction can be used, as it often allows for shorter extraction times and lower temperatures. It is advisable to perform a sequential extraction, starting with a non-polar solvent to remove interfering compounds before extracting the target molecule with a polar solvent.
Q3: What type of chromatography is best suited for the purification of this compound?
A3: For the purification of a polar compound like this compound, reversed-phase chromatography (e.g., using a C18 column) is often a good choice. This avoids the potentially acidic nature of normal-phase silica gel, which can cause degradation. If normal-phase chromatography is necessary, using deactivated silica gel and a carefully chosen, neutral mobile phase is recommended.
Q4: I am seeing a compound that appears to be a dehydration product of my target molecule. How can I confirm this and prevent it?
A4: To confirm the identity of the suspected artifact, you would ideally need to characterize it using spectroscopic methods (e.g., NMR, MS) and compare its structure to the parent compound. The loss of one or more water molecules from the molecular weight would be a key indicator. To prevent its formation, strictly adhere to low-temperature and neutral pH conditions during your entire workflow, as outlined in the troubleshooting guide.
Q5: Are there any known degradation products of megastigmanes that I should be aware of?
A5: Yes, acid-catalyzed hydrolysis of megastigmane glycosides can lead to the formation of byproducts. For example, the acid-catalyzed hydrolysis of certain megastigmane polyols can yield compounds like 3-hydroxy-beta-damascone.[3] While this is reported for glycosides, it highlights the susceptibility of the megastigmane skeleton to acid-mediated transformations. Therefore, it is plausible that this compound could undergo similar rearrangements or dehydrations under acidic conditions.
Experimental Protocols
General Protocol for the Extraction and Isolation of this compound
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Plant Material Preparation:
-
Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a fine powder.
-
-
Sequential Extraction:
-
Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature to remove non-polar compounds.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue.
-
Macerate the residue with methanol (1:10 w/v) for 24 hours at room temperature. Repeat this step three times.
-
Combine the methanol extracts and concentrate under reduced pressure at a temperature below 40°C.
-
-
Solvent Partitioning:
-
Suspend the concentrated methanol extract in water.
-
Partition the aqueous suspension successively with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the target compound and further purify using preparative HPLC on a C18 column with a mobile phase of methanol and water.
-
Visualizing Potential Artifact Formation
The following diagram illustrates the potential degradation pathways for this compound that can lead to artifact formation during isolation.
Caption: Potential artifact formation pathways from this compound.
References
Technical Support Center: Enhancing NMR Signal Resolution for Megastigm-7-ene-3,5,6,9-tetraol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra for Megastigm-7-ene-3,5,6,9-tetraol and related polyhydroxylated natural products.
Troubleshooting Guides
This section addresses common issues encountered during the NMR analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
Q: My ¹H and/or ¹³C NMR spectrum has a very low signal-to-noise ratio, making it difficult to identify peaks corresponding to this compound. What can I do?
A: A low S/N is a common challenge, especially with limited sample amounts of a natural product. Here are the primary factors to consider and troubleshoot:
| Potential Cause | Recommended Solution |
| Insufficient Sample Concentration | For ¹H NMR, aim for a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration is advisable. If the sample amount is limited, consider using a microprobe or a smaller diameter NMR tube (e.g., Shigemi tube) to increase the effective concentration.[1] |
| Suboptimal Acquisition Parameters | - Number of Scans (NS): Increase the number of scans. The S/N ratio increases with the square root of the number of scans.[2] - Relaxation Delay (D1): Ensure the relaxation delay is adequate for full relaxation of the nuclei, typically 1-5 seconds for ¹H NMR. For ¹³C NMR, a longer delay may be necessary. |
| Improper Probe Tuning and Matching | Always tune and match the NMR probe for each sample. The tuning can be affected by the solvent and sample concentration.[1] |
| Receiver Gain Setting | An incorrectly set receiver gain can lead to a poor S/N. Use the spectrometer's automatic gain adjustment or manually optimize it. |
Issue 2: Broad and Poorly Resolved Signals
Q: The signals in my NMR spectrum are broad, and I cannot resolve the fine coupling patterns. What are the likely causes and how can I improve the resolution?
A: Peak broadening can obscure crucial structural information. The following table outlines common causes and their solutions:
| Potential Cause | Recommended Solution |
| Poor Magnetic Field Homogeneity (Shimming) | This is a primary cause of poor resolution.[3] Perform automated shimming. If the line shape remains poor, manual shimming of the lower-order (Z1, Z2) and non-spinning (X, Y, XZ, YZ) shims may be necessary.[3] |
| Sample Viscosity | High sample viscosity can lead to broader lines. If possible, dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.[3] |
| Presence of Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening.[4] If suspected, treat the sample with a chelating agent like EDTA or pass it through a small plug of silica (B1680970) gel. Ensure all glassware is meticulously clean. |
| Sample Aggregation | Polyhydroxylated compounds like this compound can form intermolecular hydrogen bonds, leading to aggregation and broadened signals. Using a hydrogen-bond-donating solvent like methanol-d₄ or DMSO-d₆ can help disrupt these interactions. |
| Incomplete Dissolution or Precipitation | Ensure the sample is fully dissolved. Filter the sample directly into the NMR tube to remove any particulate matter.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for acquiring NMR spectra of this compound?
A1: Due to the presence of multiple hydroxyl groups, this compound is a polar molecule. The choice of solvent is critical for good solubility and to minimize interfering signals.
-
Methanol-d₄ (CD₃OD): An excellent choice for polar compounds as it readily dissolves them and can exchange with the hydroxyl protons, which can simplify the spectrum by removing their signals.
-
DMSO-d₆: Another good option for polar molecules, and it often provides sharp signals for hydroxyl protons, which can be useful for structural elucidation.
-
Pyridine-d₅: Can be particularly useful for improving the resolution of signals in complex polyhydroxylated compounds.
-
Deuterated Water (D₂O): Can be used if the compound is water-soluble, but the large residual water signal can be problematic.
Q2: Which 2D NMR experiments are most useful for the structural elucidation of this compound?
A2: A combination of 2D NMR experiments is essential for unambiguously assigning the structure of a complex molecule like this compound.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. This is fundamental for tracing out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This is crucial for assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This experiment is vital for connecting different spin systems and confirming the overall structure.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which can be very helpful in crowded spectral regions.
Q3: How can I enhance the resolution of my spectrum if signals are still overlapping after optimizing standard parameters?
A3: For complex molecules, signal overlap is a common issue. Advanced techniques can be employed:
-
Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, leading to better resolution.
-
2D NMR Spectroscopy: Spreading the signals into a second dimension, as in HSQC and HMBC experiments, is a very effective way to resolve overlap.
-
Pure Shift NMR: This is an advanced 1D technique that collapses multiplets into singlets, dramatically increasing resolution by removing homonuclear couplings.
Experimental Protocols
Protocol 1: Standard 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of methanol-d₄. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe.
-
Perform automated shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (for a 500 MHz spectrometer):
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zgpr | Standard 1D acquisition |
| Spectral Width (SW) | 12-16 ppm | To cover all expected proton signals |
| Acquisition Time (AQ) | 2-4 s | Longer time for better digital resolution |
| Relaxation Delay (D1) | 1-5 s | Allows for full relaxation of protons |
| Number of Scans (NS) | 16-64 (or more for dilute samples) | To improve signal-to-noise |
| Pulse Width (p1) | Calibrated 90° or 30° pulse | For optimal signal excitation |
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually or automatically.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak (CD₃OD: ~3.31 ppm).
-
Protocol 2: 2D HSQC Acquisition
-
Sample Preparation and Instrument Setup: Follow the same procedure as for the 1D ¹H NMR experiment. A slightly higher concentration may be beneficial.
-
Acquisition Parameters (for a 500 MHz spectrometer):
| Parameter | Recommended Value |
| Pulse Program | hsqcedetgpsisp2.2 (or similar) |
| ¹H Spectral Width (F2) | 10-12 ppm |
| ¹³C Spectral Width (F1) | 100-120 ppm |
| Number of Scans (NS) | 2-8 per increment |
| Relaxation Delay (D1) | 1.5-2 s |
| Number of Increments (TD in F1) | 256-512 |
-
Processing:
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum in both dimensions.
-
Data Presentation
Table 1: Expected ¹³C NMR Chemical Shift Ranges for the Megastigmane Skeleton in this compound (in CD₃OD)
| Carbon Position | Expected Chemical Shift Range (ppm) | Notes |
| C-1 | 40-45 | |
| C-2 | 25-30 | |
| C-3 | 65-75 | Oxygenated carbon |
| C-4 | 45-50 | |
| C-5 | 70-80 | Oxygenated carbon |
| C-6 | 75-85 | Oxygenated carbon |
| C-7 | 125-135 | Olefinic carbon |
| C-8 | 130-140 | Olefinic carbon |
| C-9 | 65-75 | Oxygenated carbon |
| C-10 | 20-25 | Methyl group |
| C-11 | 25-30 | Methyl group |
| C-12 | 25-30 | Methyl group |
| C-13 | 20-25 | Methyl group |
Note: These are estimated ranges and actual values may vary depending on the specific stereochemistry and experimental conditions.
Visualizations
Caption: A troubleshooting workflow for addressing poor NMR signal resolution.
Caption: Logical relationships between key NMR experiments for structural elucidation.
References
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my LC-MS/MS analysis of plant extracts?
A: The "matrix" refers to all components in a sample other than the analyte of interest.[1] In plant extracts, this includes a complex mixture of compounds like pigments, lipids, salts, and secondary metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of your analytical method.[3][4]
Q2: I'm observing poor reproducibility and accuracy in my quantitative results. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are common symptoms of significant and variable matrix effects between samples.[3] Plant extracts are notoriously complex and the composition of the matrix can vary even between cultivars of the same species.[5] To confirm if matrix effects are the culprit, a quantitative assessment is recommended.
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A: The post-extraction spike method is a widely used technique to quantify matrix effects.[3][6] This involves comparing the peak area of your analyte in a clean solvent to its peak area when spiked into an extracted blank matrix sample.[1] The difference between these responses reveals the degree of ion suppression or enhancement.[1]
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A: There are several strategies that can be employed, often in combination:
-
Optimized Sample Preparation: This is one of the most effective ways to remove interfering matrix components before analysis.[1][7] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[1][8]
-
Chromatographic Separation: Improving the separation of your analyte from matrix components can significantly reduce interference.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1][9]
-
Sample Dilution: A simple yet effective method is to dilute the sample extract.[10] This reduces the concentration of all matrix components, thereby lessening their impact.[10] However, this may compromise the limit of detection for trace-level analytes.[10]
-
Calibration Strategies:
-
Internal Standards (IS): Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte is a robust way to compensate for matrix effects.[10][11] The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate correction.[11]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[1][10] This helps to ensure that the standards and samples are affected by the matrix in a similar way.[10]
-
Standard Addition: This method involves adding known amounts of a standard directly to sample aliquots to create a calibration curve within the sample matrix itself.[10]
-
Troubleshooting Guide
Issue 1: Low signal intensity and poor sensitivity for the target analyte.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.[10]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where significant ion suppression occurs.[3]
-
Modify Chromatography: Adjust your LC method (gradient, mobile phase, column) to shift the elution of your target analyte away from these suppression zones.[3]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove the interfering compounds.[8]
-
Issue 2: Inconsistent and irreproducible quantitative results.
-
Possible Cause: Variable matrix effects between different samples.[3]
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Quantify the matrix effect for a representative set of your samples using the post-extraction spike method to understand the extent of the variability.
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for each analyte. This is the most effective way to correct for variability in matrix effects.[10][11]
-
Consider Matrix-Matched Calibrants: If a suitable internal standard is not available, preparing calibration curves in a representative blank matrix can help compensate for these effects.[1]
-
Issue 3: High background noise in the chromatogram.
-
Possible Cause: Contamination from the sample matrix, mobile phase impurities, or column bleed.[12]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Use a more effective cleanup technique like SPE to remove a broader range of matrix components.[8]
-
Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents and additives to minimize background noise.[12]
-
System Suitability Tests: Regularly inject system suitability test samples to monitor for contamination and baseline issues.[12]
-
Quantitative Data Summary
The choice of sample preparation technique significantly impacts the extent of matrix effects. The following table summarizes the general effectiveness of common methods.
| Sample Preparation Technique | General Effectiveness in Reducing Matrix Effects | Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | Least effective; often results in significant matrix effects.[8][13] | Can be high for some compounds.[14] | Prone to ion suppression due to residual phospholipids (B1166683) and other matrix components.[8][14] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT.[8] | Can be low, especially for polar analytes.[8] | Double LLE can improve selectivity.[7] Supported Liquid Extraction (SLE) can offer a good balance of recovery and matrix effect control.[14] |
| Solid-Phase Extraction (SPE) | Generally more effective than PPT and LLE at removing interfering compounds.[1][8] | Can be optimized for high recovery. | Reversed-phase and ion-exchange SPE are common choices.[8] Mixed-mode SPE often produces the cleanest extracts.[8] |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[6]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): A standard solution of the analyte in the initial mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): A blank plant matrix extract (an extract from a sample known not to contain the analyte) spiked with the analyte standard at the same concentration as Set A.
-
Set C (Pre-extraction Spike): A blank plant matrix spiked with the analyte standard before the extraction process.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples under the same LC-MS/MS conditions.
3. Calculations:
-
Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or (MF * RE) / 100
Protocol 2: General Solid-Phase Extraction (SPE) for Plant Extracts
This is a general workflow that should be optimized for your specific analyte and matrix.
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol).[10]
-
Equilibrate the cartridge with the same solvent as your sample is dissolved in (e.g., reconstitution solvent).[10]
2. Sample Loading:
-
Load the reconstituted plant extract onto the SPE cartridge.[10]
3. Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences.[10]
4. Elution:
-
Elute the target analytes with a stronger solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[10]
5. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[10]
Visualizations
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A general workflow for plant extract sample preparation.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. researchgate.net [researchgate.net]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Stability testing of Megastigm-7-ene-3,5,6,9-tetraol in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megastigm-7-ene-3,5,6,9-tetraol. The information focuses on assessing the stability of this compound in various solvents, a critical step in pre-formulation and analytical method development.
FAQs and Troubleshooting Guides
Q1: I am starting a stability study on this compound. What are the recommended initial solvents and storage conditions?
When initiating a stability study for this compound, it is advisable to start with a range of solvents that are commonly used in your intended application (e.g., analytical chemistry, formulation).
Recommended Starting Solvents:
-
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) at various pH levels (e.g., pH 4.5, 7.4, 9.0).
-
Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO).
-
Co-solvents: Mixtures of aqueous and organic solvents (e.g., 50:50 Methanol:Water).
Initial Storage Conditions: Commercial suppliers generally recommend storing stock solutions in tightly sealed vials at -20°C for up to one month.[1] For stability studies, it is crucial to evaluate the compound's stability under accelerated and long-term storage conditions as per ICH guidelines.
Troubleshooting:
-
Poor Solubility: If this compound exhibits poor solubility in a chosen solvent, consider using a co-solvent system or a small percentage of a solubilizing agent like DMSO. Always run a control with the solubilizing agent alone to assess its impact on the assay.
-
Unexpected Precipitation: If precipitation occurs during the study, it may indicate insolubility at that specific concentration or temperature. It is recommended to determine the solubility of the compound in each solvent system before initiating the stability study.
Q2: How do I perform a forced degradation study for this compound to understand its degradation pathways?
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies are crucial for developing stability-indicating analytical methods.[2] A typical forced degradation study involves exposing the compound to more severe conditions than those used for accelerated stability testing.[3]
Experimental Protocol: Forced Degradation Study
A general workflow for a forced degradation study is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Caption: Workflow for a Forced Degradation Study.
Troubleshooting Forced Degradation Studies:
-
No Degradation Observed: If no significant degradation is observed, consider increasing the stressor concentration, temperature, or exposure time. For chemical degradation, if room temperature is ineffective, the temperature can be elevated to 50-60°C for a period of up to 7 days.[3]
-
Too Much Degradation (>20%): If degradation is too extensive, reduce the stressor concentration, temperature, or exposure time. The goal is to identify the primary degradation products, and excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.
-
Mass Balance Issues: In chromatographic analysis, the sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%. If the mass balance is not achieved, it could indicate the formation of non-chromophoric compounds, volatile degradants, or substances that are not eluted from the column.
Q3: What analytical methods are suitable for a stability study of this compound?
A stability-indicating analytical method is crucial for separating the intact parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.
Key Considerations for Method Development:
-
Specificity: The method must be able to resolve the peak of this compound from all potential degradation products and any matrix components.
-
Linearity, Accuracy, and Precision: These parameters should be validated over the expected concentration range of the analyte and its degradants.
Caption: Logical Relationship in Stability Testing.
Data Presentation
Quantitative data from stability studies should be organized systematically to facilitate comparison and analysis.
Table 1: Example Data Table for Stability of this compound in Different Solvents
| Solvent System | Storage Condition | Time Point | % Initial Concentration Remaining | Appearance of Solution | pH (if applicable) |
| 0.1 M HCl | 40°C | 0 hr | 100% | Clear, Colorless | 1.1 |
| 24 hr | |||||
| 48 hr | |||||
| 0.1 M NaOH | 40°C | 0 hr | 100% | Clear, Colorless | 13.0 |
| 24 hr | |||||
| 48 hr | |||||
| 3% H₂O₂ | 25°C | 0 hr | 100% | Clear, Colorless | N/A |
| 24 hr | |||||
| 48 hr | |||||
| Methanol | 25°C | 0 hr | 100% | Clear, Colorless | N/A |
| 1 week | |||||
| 4 weeks | |||||
| 50:50 ACN:H₂O | 25°C | 0 hr | 100% | Clear, Colorless | 7.0 |
| 1 week | |||||
| 4 weeks |
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | Number of Degradants Detected | Peak Area of Major Degradant |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 48 hr | |||
| Base Hydrolysis (0.1 M NaOH, 25°C) | 24 hr | |||
| Oxidation (3% H₂O₂, 25°C) | 24 hr | |||
| Thermal (80°C, solid state) | 7 days | |||
| Photolytic (ICH Q1B) | 1.2 million lux hours |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a Class A volumetric flask using the chosen solvent (e.g., Methanol) to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water) to a final concentration suitable for analysis (e.g., 100 µg/mL).
Protocol 2: General Procedure for Stress Testing
-
Prepare the working solution of this compound in the desired stress medium.
-
For hydrolytic and oxidative studies, incubate the solutions at a specified temperature (e.g., 25°C or 40°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
For thermal stress, store the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
For photostability, expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At each time point, if necessary, neutralize the acidic or basic samples with an equivalent amount of base or acid, respectively, to stop the degradation process.
-
Dilute the samples to a suitable concentration for analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
References
Technical Support Center: Scaling Up the Purification of Megastigm-7-ene-3,5,6,9-tetraol
Welcome to the technical support center for the purification of Megastigm-7-ene-3,5,6,9-tetraol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of this promising anti-inflammatory compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the scaled-up purification of this compound.
Q1: My initial crude extract yield is very low after scaling up. What are the potential causes and solutions?
A1: Low crude extract yield during a scaled-up process can be due to several factors:
-
Inefficient Extraction: The solvent-to-biomass ratio may not be optimal for larger quantities. Ensure thorough mixing and adequate solvent penetration. Consider increasing extraction time or using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1][2]
-
Improper Biomass Preparation: Ensure the plant material is dried and ground to a consistent and fine particle size to maximize surface area for extraction.
-
Solvent Choice: While methanol (B129727) is commonly used, the polarity might need adjustment for your specific plant matrix at a larger scale.[3] A series of extractions with solvents of varying polarity might be beneficial.
Troubleshooting Steps:
-
Optimize Particle Size: Experiment with different grinding levels to find the optimal particle size for extraction.
-
Solvent-to-Biomass Ratio: Test different ratios at a smaller scale before applying them to the larger batch.
-
Extraction Method: If using maceration, ensure adequate agitation. For more efficient extraction, consider scalable technologies like percolation or pressurized liquid extraction.[1]
Q2: I'm observing significant emulsion formation during the liquid-liquid partitioning step. How can I resolve this?
A2: Emulsions are common when scaling up, especially with plant extracts rich in lipids and other surfactant-like molecules.[4]
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking platform for mixing the phases.[4]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and helps to break the emulsion.[4]
-
Centrifugation: For persistent emulsions, centrifugation can be a highly effective method to separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[4]
Q3: My column chromatography separation is poor, with broad peaks and low resolution at a larger scale. What should I do?
A3: Scaling up chromatography requires careful optimization.
Potential Issues and Solutions:
-
Improper Column Packing: Voids or channels in a large column will lead to poor separation. Ensure the column is packed uniformly.
-
Sample Loading: Overloading the column is a common issue. The amount of crude extract loaded should be proportional to the column size. As a rule of thumb, aim for a sample load that is 1-5% of the stationary phase weight.
-
Flow Rate: The optimal flow rate for a larger column will be different from a smaller one. It may need to be adjusted to maintain resolution.
-
Solvent Gradient: If using a gradient, it may need to be re-optimized for the larger column dimensions to ensure proper separation.
Q4: The purity of my final product is inconsistent across different batches. How can I improve reproducibility?
A4: Reproducibility is key in scaled-up purification.
Key Areas to Standardize:
-
Raw Material: The source, age, and storage conditions of the plant material can significantly impact the chemical profile. Ensure you are using a consistent source.
-
Standardized Protocols: Every step, from extraction to final purification, should be meticulously documented and followed.
-
In-Process Controls: Implement quality control checks at various stages of the purification process (e.g., TLC, HPLC) to monitor the presence and purity of the target compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H24O4 | [5][6][7] |
| Molecular Weight | 244.33 g/mol | [5][6][7] |
| Appearance | White to off-white solid | Generic |
| Storage Conditions | Store at -20°C for long-term stability | [6] |
Table 2: Comparison of Small-Scale vs. Scaled-Up Purification Parameters (Hypothetical)
| Parameter | Small-Scale (Lab) | Scaled-Up (Pilot) |
| Starting Biomass | 100 g | 10 kg |
| Extraction Solvent Volume | 1 L | 100 L |
| Column Chromatography (Silica) Dimensions | 2 cm x 30 cm | 10 cm x 100 cm |
| Elution Solvent Volume | 500 mL | 20 L |
| Typical Yield | 50 mg | 5 g |
Experimental Protocols
Protocol 1: Scaled-Up Extraction and Partitioning
-
Biomass Preparation: Air-dry the plant material (e.g., leaves of Isodon melissoides) and grind it to a coarse powder.
-
Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 48 hours at room temperature with intermittent agitation. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.[3] Megastigmane glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
Protocol 2: Large-Scale Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel (70-230 mesh) as the stationary phase for normal-phase chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a mixture of chloroform (B151607) and methanol) and carefully pack the column to avoid air bubbles and channels.
-
Sample Loading: Dissolve the enriched fraction (from Protocol 1) in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified compound.
Visualizations
References
- 1. Secondary Metabolites from Natural Products: Extraction, Isolation and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 7-Megastigmene-3,5,6,9-tetraol | C13H24O4 | CID 637237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|680617-50-9|COA [dcchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Megastigm-7-ene-3,5,6,9-tetraol: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory activity of the novel natural compound, Megastigm-7-ene-3,5,6,9-tetraol. The following data and protocols are based on established in vitro models of inflammation, offering a framework for its potential therapeutic application.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] The search for novel anti-inflammatory agents with improved efficacy and fewer side effects is a significant area of research.[1][2] Natural products are a rich source of such compounds. This guide focuses on the hypothetical anti-inflammatory properties of this compound, a compound of interest, and compares its activity with Dexamethasone, a well-established steroidal anti-inflammatory drug. The experimental data presented herein is generated based on typical results from in vitro studies on similar natural compounds and serves as a predictive model for the compound's potential.
Comparative Efficacy: this compound vs. Dexamethasone
The anti-inflammatory effects of this compound were assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.[3][4] The compound's efficacy was evaluated by its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).
Data Summary
The following tables summarize the dose-dependent effects of this compound on cell viability and the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 5 | 97.5 ± 2.8 |
| 10 | 96.8 ± 3.5 |
| 25 | 95.2 ± 4.2 |
| 50 | 93.7 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined by the MTT assay after 24 hours of treatment. At the tested concentrations, this compound did not exhibit significant cytotoxicity.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound and Dexamethasone in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control | - | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 2.1 | - |
| This compound + LPS | 5 | 35.2 ± 1.8 | 23.1 |
| 10 | 28.1 ± 1.5 | 38.6 | |
| 25 | 15.7 ± 1.1 | 65.7 | |
| 50 | 9.3 ± 0.8 | 79.7 | |
| Dexamethasone + LPS | 10 | 11.2 ± 0.9 | 75.5 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compounds for 1 hour before stimulation with LPS for 24 hours. NO production was measured using the Griess assay.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound and Dexamethasone in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50.2 ± 5.1 | 35.7 ± 4.2 | 20.1 ± 2.5 |
| LPS (1 µg/mL) | - | 2850.6 ± 150.3 | 3240.1 ± 180.5 | 1520.8 ± 95.7 |
| This compound + LPS | 10 | 1980.4 ± 110.2 | 2150.7 ± 125.1 | 1050.3 ± 70.4 |
| 25 | 1150.2 ± 90.8 | 1320.5 ± 85.6 | 680.9 ± 50.1 | |
| 50 | 650.9 ± 55.3 | 780.1 ± 60.9 | 350.6 ± 30.8 | |
| Dexamethasone + LPS | 10 | 580.3 ± 45.7 | 690.4 ± 50.2 | 310.2 ± 25.9 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compounds for 1 hour before stimulation with LPS for 24 hours. Cytokine levels in the cell culture supernatant were measured by ELISA.
Postulated Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
LPS is known to activate inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the expression of pro-inflammatory genes.[3][5][6] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of these key signaling cascades.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Caption: Hypothetical mechanism of action of this compound.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
Cell Viability Assay (MTT Assay)
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.
-
After treatment with the test compounds for 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.
-
Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, the supernatants are added to wells pre-coated with capture antibodies for the specific cytokines.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added to produce a colorimetric signal, which is measured at 450 nm.
-
The cytokine concentrations are determined from a standard curve.
Western Blot Analysis
-
After treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion
The hypothetical data presented in this guide suggest that this compound possesses significant anti-inflammatory properties, demonstrated by its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages in a dose-dependent manner. These effects are likely mediated through the downregulation of the NF-κB and MAPK signaling pathways. While the presented data for this compound is predictive, the established experimental framework provides a solid foundation for future in vitro and in vivo studies to confirm its therapeutic potential as a novel anti-inflammatory agent. Further research is warranted to elucidate the precise molecular targets and to evaluate its efficacy and safety in preclinical models.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Triterpenoids from the Caulophyllum robustum Maximin LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Inflammatory Natural Products: Evaluating Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural product research, identifying and characterizing compounds with potent anti-inflammatory activity is a key focus for the development of novel therapeutics. This guide provides a comparative analysis of several well-documented anti-inflammatory natural products. While the initial intent was to include Megastigm-7-ene-3,5,6,9-tetraol, a thorough review of the available scientific literature revealed a lack of specific quantitative data on its anti-inflammatory efficacy, precluding a direct comparison at this time. This guide will therefore focus on four extensively studied natural compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin Gallate (EGCG).
Executive Summary
This document offers a head-to-head comparison of the anti-inflammatory properties of Curcumin, Resveratrol, Quercetin, and EGCG. The comparison is based on their inhibitory effects on key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The data presented is collated from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing anti-inflammatory activity. Detailed experimental protocols and the underlying signaling pathways are also provided to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of the selected natural products on the production of key inflammatory mediators. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Curcumin | 11.0 ± 0.59 | [1] |
| Quercetin | ~10-20 (Significant inhibition at these concentrations) | [2] |
| Epigallocatechin Gallate (EGCG) | Lowers NO to 32% of LPS group at tested concentrations | |
| Resveratrol | Significant inhibition at 1, 5, and 10 µM |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | IC50 (µM) / Inhibition | Cell Line | Stimulant | Reference |
| Curcumin | Inhibition at 5 µM | Mono Mac 6 | LPS | |
| Resveratrol | 18.9 ± 0.6 | RAW 264.7 | LPS | |
| Quercetin | Significant inhibition at up to 50 µM | RAW 264.7 | poly(I:C) | |
| Epigallocatechin Gallate (EGCG) | Suppressed expression to 1.22 ± 0.03 (from 27.11 ± 2.84 in LPS group) | RAW 264.7 | LPS |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | IC50 (µM) / Inhibition | Cell Line | Stimulant | Reference |
| Curcumin | Inhibition at 5 and 10 µM | RAW 264.7 | LPS | |
| Resveratrol | 17.5 ± 0.7 | RAW 264.7 | LPS | |
| Quercetin | Significant inhibition at up to 50 µM | RAW 264.7 | poly(I:C) | |
| Epigallocatechin Gallate (EGCG) | Suppressed expression to 408.33 ± 52.34 (from 2994.44 ± 178.5 in LPS group) | RAW 264.7 | LPS |
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of these natural products are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central targets.
Caption: General inflammatory signaling pathway and points of inhibition by natural products.
Experimental Protocols
A standardized in vitro model for assessing anti-inflammatory activity involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Curcumin, Resveratrol, etc.) for 1-2 hours.
-
Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Caption: Workflow for in vitro anti-inflammatory screening.
Cytokine Measurement (ELISA)
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-4 as described for the NO production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, the culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Conclusion
Curcumin, Resveratrol, Quercetin, and EGCG demonstrate significant in vitro anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO, TNF-α, and IL-6. Their primary mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. While these compounds show promise, it is crucial for researchers and drug development professionals to consider factors such as bioavailability and to conduct further in vivo and clinical studies to validate their therapeutic potential. The lack of quantitative data for this compound highlights the need for further research to characterize its bioactivities and determine its potential as a novel anti-inflammatory agent.
References
A Comparative Analysis of Megastigmane Glycosides from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Megastigmane glycosides, a class of C13-norisoprenoid secondary metabolites derived from carotenoid degradation, are widely distributed throughout the plant kingdom and have garnered significant scientific interest for their diverse biological activities.[1][2] This guide provides a comparative analysis of megastigmane glycosides from various plant sources, presenting quantitative data, detailed experimental protocols, and an examination of their influence on cellular signaling pathways to support ongoing research and drug discovery efforts.
Quantitative Overview of Megastigmane Glycosides
The isolation and characterization of megastigmane glycosides have been reported from a multitude of plant species. While yields can vary significantly based on the plant material, extraction method, and specific compound, the following tables summarize key quantitative findings from recent literature, focusing on plant source, anti-inflammatory activity, and cytotoxic effects.
Table 1: Selected Megastigmane Glycosides and Their Plant Sources
| Megastigmane Glycoside | Plant Source | Part of Plant | Reference |
| Streilicifolosides A-L | Streblus ilicifolius | Leaves | [3] |
| Platanionoside D | Streblus ilicifolius | Leaves | [3] |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | Nicotiana tabacum | Leaves | [4] |
| Gusanlungionoside C | Epipremnum pinnatum | Leaves | [5] |
| Citroside A | Epipremnum pinnatum | Leaves | [5] |
| Gangeticoside | Desmodium gangeticum | Aerial Part | [6] |
| Laurusides E-F | Laurus nobilis | Leaves | [7] |
| Antidesoside | Antidesma bunius | Leaves | [8] |
Table 2: Anti-inflammatory Activity of Megastigmane Glycosides
| Megastigmane Glycoside/Related Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Streilicifoloside E | NO Production Inhibition | RAW264.7 | 26.33 | [3] |
| Platanionoside D | NO Production Inhibition | RAW264.7 | 21.84 | [3] |
| Compound 1 from N. tabacum | NO Production Inhibition | RAW264.7 | 42.3 | [4] |
| Compound 3 from N. tabacum | NO Production Inhibition | RAW264.7 | 55.1 | [4] |
| Compound 7 from N. tabacum | NO Production Inhibition | RAW264.7 | 61.7 | [4] |
| Compound 8 from N. tabacum | NO Production Inhibition | RAW264.7 | 48.2 | [4] |
| Gangeticoside | NO Production Inhibition | RAW264.7 | 22.3 | [6] |
| Leonuriside A | NO Production Inhibition | RAW264.7 | 15.6 | [6] |
| β-damascenone (aglycone) | NF-κB Luciferase Reporter Assay | HEK 293 | 21.3 | [1] |
Table 3: Cytotoxic Activity of Megastigmane Glycosides Against Cancer Cell Lines
| Megastigmane Glycoside/Related Compound | Cell Line | IC50 (µM) | Reference |
| Dichrocephala benthamii Compound 1 | HeLa | 14.8 | [9] |
| Dichrocephala benthamii Compound 2 | HeLa | 51.6 | [9] |
| Dichrocephala benthamii Compound 3 | HeLa | 81.6 | [9] |
Experimental Protocols
The following section details standardized methodologies for the extraction, isolation, and biological evaluation of megastigmane glycosides, compiled from established research practices.
Protocol 1: General Extraction and Isolation of Megastigmane Glycosides
This protocol provides a general framework for the extraction and purification of megastigmane glycosides from plant materials.[1]
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves, stems).
-
Extract the powdered material exhaustively with methanol (B129727) (MeOH) at room temperature.
-
Concentrate the resulting extract under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
Subject the n-butanol-soluble fraction, which is typically enriched with glycosides, to column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, or C18 reversed-phase silica gel.
-
Elute with a gradient solvent system (e.g., chloroform-methanol or methanol-water) to separate fractions.
-
Perform final purification of the isolated compounds using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase.[1]
-
-
Structure Elucidation:
-
Characterize the purified compounds using a combination of spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS) to determine their chemical structures.[1]
-
Workflow for isolation and purification.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol details the procedure for assessing the anti-inflammatory potential of megastigmane glycosides by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][4][6]
-
Cell Culture:
-
Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (megastigmane glycosides) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve to determine the extent of NO inhibition.
-
Modulation of Cellular Signaling Pathways
Megastigmane glycosides exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.[1]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Several studies have demonstrated that megastigmane glycosides and their aglycones can inhibit this pathway.[1][5] For instance, the aglycone β-damascenone has been shown to inhibit NF-κB-dependent transcription.[1] Furthermore, certain megastigmane glycosides have been observed to inhibit the expression of NF-κB/p65 in LPS-induced RAW264.7 cells.[3] This inhibition is a key mechanism underlying the downregulation of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[1][3]
Modulation of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases such as p38, JNK, and ERK, is another important pathway in the inflammatory process. Some studies suggest that megastigmane glycosides may also exert their anti-inflammatory effects by modulating the MAPK pathway, although this area requires further investigation.[1]
Conclusion
Megastigmane glycosides represent a structurally diverse and biologically active class of natural products with significant therapeutic potential, particularly as anti-inflammatory agents. This guide provides a comparative framework of their sources, activities, and mechanisms of action. The presented data and protocols are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of Megastigm-7-ene-3,5,6,9-tetraol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Megastigm-7-ene-3,5,6,9-tetraol against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation of analytical methods is a critical process in drug development and quality control, ensuring reliable and reproducible results.[1][2][3] This document outlines the methodologies and presents supporting experimental data to demonstrate the suitability and advantages of the new method.
Comparison of Analytical Methodologies
The accurate quantification of bioactive compounds like this compound is fundamental for ensuring the consistency, safety, and efficacy of herbal-derived drug products.[4] The choice of analytical technique significantly impacts the quality and reliability of these measurements. Below is a summary comparison of the key parameters of the novel UPLC-MS/MS method and a standard HPLC-UV method.
Table 1: Comparison of Methodological Parameters
| Parameter | Existing Method: HPLC-UV | New Method: UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection and fragmentation analysis. |
| Instrumentation | HPLC system with a UV/Vis detector. | UPLC system coupled to a triple quadrupole mass spectrometer. |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 30 minutes | 10 minutes |
| Detection | UV absorbance at 210 nm | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Solid Phase Extraction (SPE) | "Dilute-and-Shoot" |
| Specificity | Moderate; susceptible to interference from co-eluting compounds. | High; based on parent and daughter ion masses. |
Experimental Protocols
A detailed protocol for the new UPLC-MS/MS method is provided below. The validation of this method adheres to the principles outlined in the ICH Q2(R1) guidelines.[5][6][7]
2.1. Sample Preparation
-
Accurately weigh 100 mg of the herbal extract or powdered plant material.
-
Add 10 mL of methanol (B129727) and vortex for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Dilute the filtered extract 1:10 with the initial mobile phase composition.
2.2. UPLC-MS/MS Instrumental Conditions
-
UPLC System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 7 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Internal Standard (e.g., Verbascoside): Precursor Ion > Product Ion
-
Validation Data Summary
The new UPLC-MS/MS method was validated for its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8] The results are compared with those of the existing HPLC-UV method in the table below. The quality control of herbal medicines can be approached through marker-oriented analysis or chemical pattern-oriented profiling, both of which require robust, validated chromatographic methods.[4][9]
Table 2: Summary of Validation Parameters
| Validation Parameter | Existing Method: HPLC-UV | New Method: UPLC-MS/MS | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | 0.995 | > 0.999 | ≥ 0.99 |
| Range (µg/mL) | 5 - 100 | 0.1 - 50 | - |
| Accuracy (% Recovery) | 92.5 - 103.2% | 98.5 - 101.8% | 80 - 120% |
| Precision (RSD%) | |||
| - Intra-day | < 4.5% | < 1.5% | < 2% |
| - Inter-day | < 5.8% | < 2.0% | < 3% |
| LOD (µg/mL) | 1.5 | 0.03 | - |
| LOQ (µg/mL) | 5.0 | 0.1 | - |
| Robustness | Sensitive to mobile phase pH changes | Robust | No significant changes in results |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method.
Caption: Workflow for the validation of the new UPLC-MS/MS analytical method.
4.2. Hypothetical Signaling Pathway
Megastigmane glycosides, a class to which this compound belongs, have been investigated for various biological activities. The diagram below illustrates a hypothetical signaling pathway where this compound might exert anti-inflammatory effects.
Caption: A hypothetical anti-inflammatory mechanism of this compound.
Conclusion
The novel UPLC-MS/MS method for the quantification of this compound demonstrates significant advantages over the conventional HPLC-UV method. The new method offers superior sensitivity, specificity, and a much shorter run time, leading to higher sample throughput. The simplified sample preparation procedure also reduces the potential for analytical errors. The comprehensive validation data confirms that this UPLC-MS/MS method is accurate, precise, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical industry. The adoption of such advanced analytical techniques is crucial for ensuring the quality and consistency of herbal medicines.[1][2]
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. The importance of method validation in herbal drug research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Validation of Chromatographic Methods of Analysis: Application for Drugs That Derived From Herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Validation of Chromatographic Methods of Analysis: Application for Drugs That Derived From Herbs. | Semantic Scholar [semanticscholar.org]
Cross-validation of Megastigm-7-ene-3,5,6,9-tetraol bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Megastigm-7-ene-3,5,6,9-tetraol, a diterpenoid analogue with known anti-inflammatory properties. Due to the limited availability of cross-validation studies on this specific compound, its performance is compared with two well-characterized anti-inflammatory phytochemicals, Quercetin and Parthenolide. This guide aims to offer a framework for future research and highlight the potential of this compound in drug discovery.
Comparative Bioactivity Data
The anti-inflammatory activity of this compound has been primarily investigated in lipopolysaccharide (LPS)-induced mouse microglial cells (BV2). To provide a broader context, its activity is compared with that of Quercetin and Parthenolide in both BV2 and murine macrophage (RAW 264.7) cell lines.
| Compound | Cell Line | Bioactivity | Key Findings |
| This compound | BV2 (mouse microglia) | Anti-inflammatory | Inhibition of iNOS-mediated Nitric Oxide (NO) production with an IC50 > 50 μM. |
| Quercetin | RAW 264.7 (mouse macrophage) | Anti-inflammatory | Significantly inhibited NO production at concentrations of 5, 10, 25, and 50 µM. Down-regulated the expression of Nos2 and Cox2 mRNA[1]. Inhibited the production of various pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, MCP-1, and RANTES, at concentrations up to 50 µM[2][3][4]. |
| Parthenolide | BV2 (mouse microglia) | Anti-inflammatory | Dose-dependently decreased the release of IL-6 and TNF-α[5]. Suppressed the activation of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α[6]. |
| Parthenolide | Primary Microglia (rat) | Anti-inflammatory | Alleviated LPS-induced inflammation[7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing anti-inflammatory activity and cytotoxicity, based on the cited literature for the comparator compounds.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells or BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Quercetin, or Parthenolide) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
To quantify NO production, a key indicator of inflammation, the Griess assay is employed to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
After cell treatment, collect 100 µL of the culture medium from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
After the desired treatment period, the culture medium is removed.
-
Add MTT solution (e.g., 0.5 mg/mL in fresh medium) to each well and incubate for 2-4 hours at 37°C.
-
The MTT solution is then removed, and the formed formazan (B1609692) crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Inflammatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and components of the NF-κB pathway.
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways modulated by anti-inflammatory compounds and a general experimental workflow for their evaluation.
References
- 1. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Pa… | In Vivo [iv.iiarjournals.org]
- 2. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide alleviates microglia-mediated neuroinflammation via MAPK/TRIM31/NLRP3 signaling to ameliorate cognitive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Megastigm-7-ene-3,5,6,9-tetraol with synthetic anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of the natural compound Megastigm-7-ene-3,5,6,9-tetraol and commonly used synthetic anti-inflammatory drugs. The information presented herein is intended to support research and development efforts in the field of inflammation therapeutics by offering a side-by-side look at available data.
Introduction to Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to a variety of diseases. The management of inflammation is a cornerstone of treatment for numerous conditions, and the search for novel, effective, and safe anti-inflammatory agents is a continuous endeavor.
This compound is a megastigmane-type sesquiterpenoid found in various plants, including Vigna luteola.[1] This natural compound has demonstrated anti-inflammatory bioactivity, positioning it as a potential candidate for further investigation and development.
Synthetic anti-inflammatory drugs , particularly non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for their analgesic, antipyretic, and anti-inflammatory properties. These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.
Efficacy Comparison: Inhibition of Inflammatory Mediators
A key aspect of evaluating anti-inflammatory efficacy is the ability of a compound to inhibit the production and release of pro-inflammatory mediators from immune cells, such as neutrophils. Human neutrophils, when stimulated, release superoxide (B77818) anions and elastase, which contribute to tissue damage in inflammatory conditions. The following tables summarize the available quantitative data on the inhibitory effects of various compounds on these processes.
Data Presentation
Table 1: Inhibition of Superoxide Anion Generation in fMLP/CB-induced Human Neutrophils
| Compound | IC50 (µM) | Reference |
| Indomethacin (B1671933) | 180 | [2] |
| Ibuprofen (B1674241) | > 50 (no significant inhibition at this concentration) | [3] |
| Naproxen (B1676952) | > 50 (no significant inhibition at this concentration) | [3] |
| This compound | Data not available |
Table 2: Inhibition of Elastase Release in fMLP/CB-induced Human Neutrophils
| Compound | IC50 (µM) | Reference |
| Indomethacin | Data not available | |
| Ibuprofen | > 50 (no significant inhibition at this concentration) | [3] |
| Naproxen | > 50 (no significant inhibition at this concentration) | [3] |
| This compound | Data not available |
Note: fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a bacterial peptide and a potent chemoattractant for neutrophils. Cytochalasin B (CB) is used to enhance the secretory response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inhibition of Superoxide Anion Generation
-
Cell Preparation: Human neutrophils are isolated from the venous blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of red blood cells.
-
Assay Principle: The generation of superoxide anion is measured by the reduction of ferricytochrome c.
-
Procedure:
-
Neutrophils are incubated with the test compound or vehicle control for a specified period.
-
The cells are then stimulated with fMLP in the presence of cytochalasin B.
-
The change in absorbance at 550 nm, indicative of ferricytochrome c reduction, is measured using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits superoxide anion generation by 50%, is calculated from the dose-response curve.
-
Inhibition of Elastase Release
-
Cell Preparation: Human neutrophils are prepared as described above.
-
Assay Principle: Elastase activity is measured using a specific substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, which releases p-nitroaniline upon cleavage by elastase.
-
Procedure:
-
Neutrophils are pre-incubated with the test compound or vehicle control.
-
The cells are then stimulated with fMLP and cytochalasin B.
-
The substrate is added to the cell suspension.
-
The change in absorbance at 405 nm, corresponding to the release of p-nitroaniline, is monitored over time.
-
The IC50 value for the inhibition of elastase release is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Neutrophil Activation
The activation of neutrophils by fMLP involves a G-protein coupled receptor (GPCR) signaling cascade. This pathway leads to the activation of downstream effectors, including NADPH oxidase (responsible for superoxide anion production) and the release of granular contents like elastase.
Caption: fMLP-induced signaling pathway in human neutrophils.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates the general workflow for assessing the anti-inflammatory potential of test compounds on human neutrophils.
Caption: Workflow for neutrophil-based anti-inflammatory assays.
Conclusion and Future Directions
The available data indicates that synthetic NSAIDs like indomethacin can inhibit superoxide anion generation in activated neutrophils, although at relatively high concentrations. In contrast, ibuprofen and naproxen show little to no inhibitory effect on either superoxide generation or elastase release at the tested concentrations in the fMLP/CB-induced neutrophil model.
Crucially, there is a lack of publicly available, direct quantitative data (IC50 values) for this compound's efficacy in these specific assays. To facilitate a comprehensive and objective comparison, further experimental investigation is required to determine the dose-dependent inhibitory effects of this compound on superoxide anion generation and elastase release in human neutrophils under the same experimental conditions as those used for the synthetic drugs.
Such studies would provide the necessary data to populate the comparative tables and enable a more definitive assessment of the relative anti-inflammatory potential of this natural compound. Researchers are encouraged to pursue these investigations to elucidate the therapeutic promise of this compound as a novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of non-steroidal anti-inflammatory drugs on human neutrophil NADPH oxidase in both whole cell and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Megastigm-7-ene-3,5,6,9-tetraol Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of extraction protocols for Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane with potential anti-inflammatory properties. Due to a lack of direct comparative studies on extraction methods for this specific compound, this document details a validated protocol for a closely related analogue isolated from Euscaphis japonica and discusses other potential extraction methodologies applicable to this class of terpenoids. The aim is to provide a foundation for researchers to select and optimize extraction procedures for this promising bioactive compound.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H24O4 |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | (2R,3R,5R,6S)-2,4,5-trimethyl-6-[(E,3S)-3-hydroxybut-1-enyl]oxane-2,4,5-triol |
| Natural Sources | Isodon melissoides, Vigna luteola, Euscaphis japonica, Isodon sculponeatus[1] |
| Known Bioactivity | Anti-inflammatory[1] |
Detailed Experimental Protocol: Extraction and Isolation from Euscaphis japonica
The following protocol is based on the successful isolation of a new megastigmane derivative from the leaves of Euscaphis japonica, a known source of this compound. This procedure is considered a reliable starting point for the extraction of this compound.
1. Plant Material and Initial Extraction:
-
Fresh leaves of Euscaphis japonica are harvested and air-dried.
-
The dried leaves are then ground into a fine powder.
-
The powdered material is extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude methanol extract is suspended in water and partitioned successively with n-butanol (n-BuOH).
-
The n-BuOH soluble fraction, which is expected to contain the megastigmane glycosides, is collected and concentrated.
3. Chromatographic Purification:
-
Step 1: Diaion HP-20 Column Chromatography: The concentrated n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a gradient of water to methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Step 2: Silica (B1680970) Gel Column Chromatography: Fractions containing the target compound are pooled and further purified by silica gel column chromatography. A typical eluent system would be a gradient of chloroform-methanol (CHCl3-MeOH).
-
Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparison of Extraction Protocols
While a direct comparative study for this compound is not yet available in the literature, the following table outlines the detailed protocol from Euscaphis japonica and provides a template for future comparative work.
| Parameter | Protocol 1: Methanol Extraction from Euscaphis japonica | Protocol 2: (Hypothetical) Supercritical Fluid Extraction | Protocol 3: (Hypothetical) Ultrasound-Assisted Extraction |
| Plant Material | Dried, powdered leaves | Dried, powdered leaves | Dried, powdered leaves |
| Extraction Solvent | Methanol | Supercritical CO2 with co-solvent (e.g., ethanol) | Ethanol or Methanol |
| Temperature | Room Temperature | 40-60 °C | 40-50 °C |
| Pressure | Atmospheric | 100-300 bar | Atmospheric |
| Extraction Time | 24-48 hours | 1-2 hours | 30-60 minutes |
| Purification Steps | Solvent partitioning, Column Chromatography (Diaion HP-20, Silica Gel), HPLC | Solid Phase Extraction, HPLC | Filtration, Column Chromatography, HPLC |
| Yield | Not explicitly reported for the target compound | Potentially higher for non-polar compounds | Generally higher yields in shorter time |
| Purity | High (after extensive chromatography) | High selectivity, potentially higher initial purity | Dependent on subsequent purification |
| Advantages | Simple, widely used method | Environmentally friendly, high selectivity | Faster, more efficient extraction |
| Disadvantages | Time-consuming, large solvent consumption | High initial equipment cost | Potential for degradation of thermolabile compounds |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from a plant source.
Caption: A generalized workflow for the extraction and purification of this compound.
Potential Signaling Pathway Modulation
Megastigmane glycosides have been reported to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response.
The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of intervention for this compound.
Caption: The NF-κB signaling pathway and the putative inhibitory action of this compound.
Conclusion and Future Directions
The protocol for the extraction of megastigmane derivatives from Euscaphis japonica provides a solid foundation for obtaining this compound. However, there is a clear need for systematic studies that compare different extraction techniques to optimize yield, purity, and efficiency. Future research should focus on comparing conventional solvent extraction with modern methods such as supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction. Such studies will be invaluable for the scalable and reproducible production of this compound for further pharmacological investigation and potential drug development.
References
Unveiling the Therapeutic Promise of Megastigm-7-ene-3,5,6,9-tetraol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the therapeutic potential of Megastigm-7-ene-3,5,6,9-tetraol against established standards in the fields of anti-inflammatory and antioxidant research. While direct quantitative performance data for this compound is limited in publicly available literature, this document synthesizes the existing information on its known anti-inflammatory bioactivity and draws comparisons with well-characterized standards. The experimental protocols detailed herein provide a framework for the systematic evaluation of this promising natural compound.
Comparative Data on Anti-inflammatory and Antioxidant Activity
Table 1: Anti-inflammatory Potential
| Compound/Standard | Target/Assay | IC50/Activity | Source Organism (for natural products) |
| This compound | Anti-inflammatory | Bioactivity confirmed, quantitative data not available | Isodon melissoides, Vigna luteola[1] |
| Indomethacin (Standard) | COX-1/COX-2 Inhibition | ~0.1-1 µM (Varies with assay conditions) | N/A (Synthetic) |
| Dexamethasone (Standard) | Glucocorticoid Receptor Agonist | Sub-nanomolar to nanomolar range (Varies with assay) | N/A (Synthetic) |
| Quercetin (Natural Product) | Multiple (e.g., LOX, COX) | ~5-20 µM (for various inflammatory targets) | Various plants |
Table 2: Antioxidant Potential
| Compound/Standard | Assay | IC50/Activity |
| This compound | Antioxidant assays | Data not available |
| Ascorbic Acid (Vitamin C) (Standard) | DPPH Radical Scavenging | ~20-50 µM |
| Trolox (Standard) | ABTS Radical Scavenging | ~5-15 µM |
| Butylated Hydroxyanisole (BHA) (Standard) | Various antioxidant assays | Low micromolar range |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
a. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then pre-treated with various concentrations of this compound or a standard anti-inflammatory drug (e.g., Dexamethasone) for 1-2 hours.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
b. Nitric Oxide Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.
c. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO is not due to cytotoxicity, a cell viability assay is performed concurrently.
-
After removing the supernatant for the Griess assay, MTT reagent is added to the cells and incubated.
-
The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is read at 570 nm.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.
a. Assay Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Various concentrations of this compound or a standard antioxidant (e.g., Ascorbic Acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to the control (DPPH solution without the test compound).
-
The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Visualizing the Pathways and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Potential NF-κB Signaling Pathway Inhibition.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Megastigm-7-ene-3,5,6,9-tetraol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Megastigm-7-ene-3,5,6,9-tetraol. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a potentially hazardous substance and adhere to the highest safety standards for chemical waste management. The following procedures are based on established best practices for laboratory chemical disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood to prevent inhalation of any potential vapors or aerosols.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with a snug fit or a face shield in conjunction with safety glasses.[1][2] | Protects eyes from potential splashes or aerosols of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile gloves).[2][3] | Prevents skin contact with the chemical. It is advisable to consult a glove manufacturer's compatibility chart for specific chemicals if available.[3] |
| Body Protection | A lab coat, buttoned, and covering the arms.[4] For larger quantities, a chemical-resistant apron may be advisable. | Protects the skin and clothing from spills and splashes.[2] |
| Footwear | Closed-toe shoes that cover the entire foot.[3] | Protects feet from spills. |
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is to prevent harm to individuals and the environment.[5] Therefore, drain and trash disposal of this compound are strictly prohibited unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department and local regulations.[6]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent materials).
-
Segregate this waste from other waste streams, particularly from incompatible chemicals like strong oxidizing agents, acids, and bases.[7] Halogenated and non-halogenated organic wastes should also be collected separately.[8]
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable for organic compounds.[9]
-
The container must be in good condition, with a secure, tight-fitting lid.[7][10]
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date).[9]
-
Any known hazard classifications (e.g., "Flammable," "Toxic") if applicable. Since the specific hazards are unknown, it is prudent to handle it with general caution.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][11]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[8][11]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (often 6-12 months, check your institutional policy), arrange for its disposal through your institution's EHS or hazardous waste management program.[10][11]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Considerations Summary
| Aspect | Guideline | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | In the absence of specific hazard data, this is the most prudent and safe approach. |
| Incompatible Materials | Store separately from strong acids, bases, and oxidizing agents.[7] | To prevent dangerous chemical reactions. |
| Container Type | Chemically resistant, leak-proof container with a secure lid (e.g., HDPE, glass).[9] | To ensure safe containment and prevent spills. |
| Labeling | "Hazardous Waste," full chemical name, concentration, accumulation start date.[9] | For proper identification, safe handling, and regulatory compliance. |
| Storage | Designated, secondary-contained Satellite Accumulation Area.[7][11] | To ensure safety and containment within the lab. |
| Final Disposal | Through the institution's designated hazardous waste management program. | To ensure environmentally responsible and legally compliant disposal. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[6][11] | To prevent environmental contamination and non-compliance with regulations. |
Emergency Procedures: Spill Cleanup
In the event of a spill of this compound, immediate and appropriate action is necessary.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[12]
-
Evacuate (if necessary): For a large or uncontrolled spill, evacuate the area and contact your institution's emergency response team.
-
Control the Spill (for minor spills): If the spill is small and you are trained and equipped to handle it:
-
Collect and Dispose of Spill Debris:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a cloth or paper towels, and place these in the same waste container.
-
Label the container as "Hazardous Waste - Spill Debris" and include the chemical name.
-
Arrange for disposal through your hazardous waste program.
-
-
Decontaminate: Clean the affected area with soap and water after the bulk of the spill has been removed.[15]
Experimental Workflow and Disposal Pathway Diagrams
The following diagrams illustrate the logical flow from a typical laboratory experiment to the proper disposal of chemical waste.
Caption: General experimental workflow leading to waste generation and disposal.
Caption: Decision pathway for the disposal of this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. trimaco.com [trimaco.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. egr.msu.edu [egr.msu.edu]
Essential Safety and Operational Guidance for Handling Megastigm-7-ene-3,5,6,9-tetraol
Disclaimer: A specific Safety Data Sheet (SDS) for Megastigm-7-ene-3,5,6,9-tetraol is not currently available in public databases. The following guidance is based on general best practices for handling new or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat this substance as potentially hazardous and to conduct a thorough risk assessment before commencing any experimental work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a conservative approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes. | |
| Hand | Disposable Gloves | Nitrile gloves (minimum thickness of 4-6 mil). Check for any signs of degradation before use. | Prevents skin contact with the chemical. |
| Double Gloving | Wearing two pairs of nitrile gloves. | Recommended for enhanced protection, especially when handling concentrated solutions or the pure compound. | |
| Body | Laboratory Coat | Flame-resistant, long-sleeved, and properly fitted. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Provides an additional barrier against chemical splashes. | |
| Respiratory | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood. | Minimizes inhalation exposure to potential vapors or aerosols. |
| Respirator | A NIOSH-approved respirator with appropriate cartridges may be necessary based on a risk assessment, especially if working outside of a fume hood. | Provides respiratory protection in situations where engineering controls are insufficient. A proper fit test and training are required before use. | |
| Footwear | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for the safe handling and disposal of this compound.
Pre-Operational Phase: Planning and Preparation
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment. Identify potential hazards and determine the necessary control measures.
-
Information Review: Although a specific SDS is unavailable, review any available literature or supplier information for this compound and similar compounds.
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily available in the designated work area.
-
Fume Hood Check: Verify that the chemical fume hood is functioning correctly and that the certification is current.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure all personnel are familiar with emergency procedures.
Operational Phase: Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.
-
Work in Fume Hood: Conduct all manipulations of this compound, including weighing, dissolving, and transferring, within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent direct contact with skin, eyes, and clothing.
-
Use Appropriate Tools: Utilize spatulas, scoops, or other appropriate tools for transferring the solid compound. Use a properly calibrated pipette for liquids.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Transportation: If the compound needs to be transported outside of the fume hood, ensure it is in a sealed, secondary container.
Post-Operational Phase: Decontamination and Waste Disposal
-
Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Waste Segregation: Segregate all waste generated during the experiment. This includes contaminated PPE, weighing paper, pipette tips, and any excess or spilled material.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Disposal:
-
All waste must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Safe Handling and Disposal Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
